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(Rac)-Ruxolitinib-d9

Cat. No.: B12411332
M. Wt: 315.42 g/mol
InChI Key: HFNKQEVNSGCOJV-WHCQKTAPSA-N
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Description

(Rac)-Ruxolitinib-d9 is a useful research compound. Its molecular formula is C17H18N6 and its molecular weight is 315.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N6 B12411332 (Rac)-Ruxolitinib-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N6

Molecular Weight

315.42 g/mol

IUPAC Name

3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2,12D

InChI Key

HFNKQEVNSGCOJV-WHCQKTAPSA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Origin of Product

United States

Foundational & Exploratory

(Rac)-Ruxolitinib-d9 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Certificate of Analysis for (Rac)-Ruxolitinib-d9

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a research compound.[1][2][3][4] This guide provides a detailed explanation of the data and experimental protocols associated with a typical CoA for this compound, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib.[5] Understanding this document is paramount for ensuring the validity and reproducibility of experimental results.[3]

This compound: Compound Overview

This compound is a stable isotope-labeled version of Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2 tyrosine kinases.[5][6][7] The "d9" designation indicates that nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium atoms.[8] This isotopic labeling makes the compound a valuable tool in pharmacokinetic studies, particularly as an internal standard in mass spectrometry-based bioanalysis to improve detection sensitivity and track metabolic pathways.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented on a CoA for this compound.[10][11][12]

Table 1: Identification and Chemical Properties

ParameterValue
Chemical Name3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanenitrile[8][12]
Molecular FormulaC₁₇H₉D₉N₆[10][11][12]
Molecular Weight315.42 g/mol [10][11][12]
CAS Number2469553-67-9[10][11]
AppearanceWhite to yellow solid[11]

Table 2: Quality and Purity Specifications

TestSpecificationResult
Purity (by HPLC)≥95%99.44%[11]
¹H NMRConforms to StructureConforms
Mass SpectrometryConforms to StructureConforms
Isotopic Enrichment≥98%Conforms

Experimental Protocols

The specifications outlined in the CoA are verified through rigorous analytical testing. The methodologies for these key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating components in a liquid sample.[13] The purity value on a CoA is often determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[14]

Methodology:

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column : A C18 reverse-phase column (e.g., 3.0 mm x 150 mm, 3 µm particle size) is commonly used.[15]

  • Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[15]

  • Flow Rate : A typical flow rate is around 0.6 mL/min.[15]

  • Detection : UV detection at a specific wavelength (e.g., 220 nm or 254 nm) where the analyte has strong absorbance.[15][16]

  • Procedure :

    • A solution of this compound at a known concentration is prepared.

    • The solution is injected into the HPLC system.

    • The components of the sample are separated based on their affinity for the stationary phase of the column as the mobile phase passes through.

    • The detector measures the absorbance of the eluting components over time, generating a chromatogram.

    • The purity is calculated by the area normalization method, where the area of the main product peak is divided by the total area of all detected peaks.[14]

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the compound and to verify the successful incorporation of deuterium atoms.

Methodology:

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source : Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analyzer : A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Procedure :

    • The sample is introduced into the ion source, where it is ionized.

    • The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

    • For this compound, the observed molecular ion peak should correspond to its calculated molecular weight (315.42). The spectrum will also show a characteristic isotopic distribution pattern confirming the presence of nine deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule and is used to confirm the identity of the compound and the position of the deuterium labels.[9]

Methodology:

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to dissolve the sample.

  • Experiment : A standard ¹H (proton) NMR experiment is performed.

  • Procedure :

    • The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.

    • The ¹H NMR spectrum is acquired.

    • The spectrum is analyzed for chemical shifts, integration values, and coupling patterns of the proton signals.

    • For this compound, the proton signals corresponding to the cyclopentyl group should be significantly reduced or absent, confirming the successful deuterium labeling at these positions. The remaining signals should match the expected structure of the Ruxolitinib molecule.

Mandatory Visualizations

Ruxolitinib Mechanism of Action: JAK/STAT Signaling Pathway

Ruxolitinib functions by inhibiting the Janus kinases (JAKs), particularly JAK1 and JAK2.[6][7] These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, survival, and inflammation.[17] By blocking JAK1 and JAK2, Ruxolitinib disrupts this pathway, which is often overactive in myeloproliferative neoplasms and inflammatory conditions.[6][17]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Translocation & Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Ruxolitinib inhibits the JAK/STAT signaling pathway.

Experimental Workflow for CoA Generation

The process of generating a CoA involves a logical sequence of steps, from receiving the sample to final quality approval.

CoA_Workflow cluster_reception Sample Handling cluster_testing Analytical Testing cluster_review Data Review and Approval cluster_release Product Release Sample Receive this compound Batch Documentation Log Batch and Assign Lot Number Sample->Documentation Purity HPLC Purity Analysis Documentation->Purity Identity Mass Spectrometry (Identity & Isotopic Enrichment) Documentation->Identity Structure NMR Spectroscopy (Structural Confirmation) Documentation->Structure Data_Analysis Analyze and Compile Data Purity->Data_Analysis Identity->Data_Analysis Structure->Data_Analysis Spec_Check Compare Results to Specifications Data_Analysis->Spec_Check Spec_Check->Purity Fail CoA_Generation Generate Certificate of Analysis Spec_Check->CoA_Generation Pass QA_Approval Quality Assurance Review & Approval CoA_Generation->QA_Approval Release Release Batch for Use/Sale QA_Approval->Release

Caption: The workflow for generating a Certificate of Analysis.

Logical Structure of a Certificate of Analysis

A CoA is a structured document where different pieces of information are logically related to provide a comprehensive quality overview.

CoA_Structure cluster_header Header Information cluster_body Analytical Data cluster_footer Conclusion & Approval CoA Certificate of Analysis Product_Info Product Name: This compound CoA->Product_Info Lot_Info Lot/Batch Number CoA->Lot_Info Supplier_Info Supplier Details CoA->Supplier_Info Tests Tests Performed (e.g., HPLC, MS, NMR) CoA->Tests Specifications Acceptance Criteria/ Specifications Tests->Specifications Results Actual Test Results Tests->Results Conclusion Statement of Compliance Specifications->Conclusion Defines Results->Conclusion Compared Against Approval Approved By: (Signature, Date) Conclusion->Approval Requires

Caption: The logical relationship of sections within a CoA.

References

A Comprehensive Technical Guide to the Synthesis and Purification of (Rac)-Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis, purification, and analytical characterization of (Rac)-Ruxolitinib-d9, a deuterated isotopologue of the Janus kinase (JAK) inhibitor, Ruxolitinib. This stable isotope-labeled compound is crucial as an internal standard for pharmacokinetic and therapeutic drug monitoring (TDM) studies, enabling precise quantification of Ruxolitinib in biological matrices through isotope dilution mass spectrometry.[1]

Physicochemical Properties

This compound is strategically labeled with nine deuterium atoms on the cyclopentyl moiety, providing a distinct mass shift for mass spectrometry-based analysis while maintaining similar physicochemical properties to the parent compound.[1] Key chemical data are summarized in Table 1.

Table 1: Key Chemical Data for this compound

Property Value Source(s)
Molecular Formula C₁₇H₉D₉N₆ [1][2][3][4]
Molecular Weight 315.42 g/mol [1][2][3][4]
CAS Number 2469553-67-9 [1][2]
IUPAC Name 3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile [1][2]
Purity >95% (as determined by HPLC) [1][2]
Appearance White to Pale Yellow Solid [5]
Storage Temperature -20°C [1][2]

| Shipping Conditions | Ambient Temperature |[5] |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process involving the preparation of a deuterated intermediate followed by its coupling to the core molecular structure. The crude product is then subjected to rigorous purification techniques to achieve high purity suitable for analytical applications.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (Cyclopentane, Pyrrolo[2,3-d]pyrimidine core) Deuteration Step 1: Deuterium Incorporation (Catalytic deuteration with D2 gas) Start->Deuteration Coupling Step 2: Coupling Reaction (Mitsunobu or Ullmann-type) Deuteration->Coupling Crude Crude this compound Coupling->Crude Purify Purification (Preparative HPLC & Column Chromatography) Crude->Purify Pure Purified this compound (>95% Purity) Purify->Pure Analysis Analytical Characterization (LC-MS/MS) Pure->Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Transcription Gene Transcription Dimer->Transcription 5. Nuclear Translocation Cytokine Cytokine Cytokine->Receptor 1. Binding Ruxolitinib Ruxolitinib Inhibition Ruxolitinib->JAK

References

(Rac)-Ruxolitinib-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (Rac)-Ruxolitinib-d9 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the Janus kinase (JAK) inhibitor Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a stable, isotopically labeled form of Ruxolitinib, where nine deuterium atoms are incorporated into the cyclopentyl moiety.[1] This labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies of Ruxolitinib, as it is chemically identical to the parent compound but distinguishable by its mass.

PropertyValue
CAS Number 2469553-67-9[1][2][3]
Molecular Formula C₁₇H₉D₉N₆[1][4]
Molecular Weight 315.42 g/mol [1][2][4]
Synonyms (Rac)-INCB018424-d9, β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d9[4]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2). These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade in cellular proliferation, differentiation, and inflammation. The binding of cytokines and growth factors to their receptors activates JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.[5][6]

By inhibiting JAK1 and JAK2, Ruxolitinib effectively blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation of cells dependent on this pathway.[6] This mechanism of action is central to its therapeutic effects in various myeloproliferative neoplasms and inflammatory conditions.

Below is a diagram illustrating the inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 Binding JAK JAK Receptor:f2->JAK Recruitment pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Recruitment pSTAT p-STAT STAT->pSTAT Phosphorylation pSTAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Translocation Ruxolitinib Ruxolitinib Ruxolitinib->pJAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental Protocols

Quantification of this compound in Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ruxolitinib, where this compound is used as an internal standard.

Methodology:

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of methanol containing this compound (internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm × 2.1 mm, 3.0 µm).[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[7]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[8]

    • Monitored Transitions:

      • Ruxolitinib: m/z 307.1 → 186.0[8]

      • This compound: m/z 316.1 → 185.9[8]

LCMS_Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of Ruxolitinib.

Cell Viability Assay (WST-1)

This protocol is for assessing the cytotoxic effects of Ruxolitinib on a cell line of interest.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1x10⁶ cells/mL in 100 µL of culture medium.[9]

  • Treatment:

    • Prepare serial dilutions of Ruxolitinib in culture medium.

    • Add the desired concentrations of Ruxolitinib to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[9]

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis of JAK-STAT Pathway Activation

This protocol is for determining the effect of Ruxolitinib on the phosphorylation of key proteins in the JAK-STAT pathway.

Methodology:

  • Cell Lysis:

    • Treat cells with Ruxolitinib at the desired concentration and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

WesternBlot_Workflow Cell_Treatment Cell Treatment with Ruxolitinib Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer (PVDF) SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (p-JAK, p-STAT, etc.) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (ECL) Secondary_Antibody->Detection

References

An In-depth Technical Guide on the Solubility and Stability of (Rac)-Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information and standardized methodologies for determining the solubility and stability of (Rac)-Ruxolitinib-d9. As of the date of this guide, specific experimental data on the solubility and stability of the deuterated racemic form of Ruxolitinib is limited in publicly accessible literature. The information presented herein combines data available for the non-deuterated form, Ruxolitinib, with established scientific protocols to guide researchers in their own assessments.

Introduction

This compound is the deuterated racemic form of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2). Ruxolitinib is a cornerstone therapy for myeloproliferative neoplasms, and its deuterated analogue is often synthesized for use in pharmacokinetic studies and as an internal standard in analytical assays. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its effective use in research and development. This guide provides a technical framework for these assessments.

Chemical Identity of this compound:

PropertyValue
IUPAC Name 3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile[1]
CAS Number 2469553-67-9[1][2]
Molecular Formula C₁₇H₉D₉N₆[1][2]
Molecular Weight 315.42 g/mol [1][2]

Solubility Profile

Table 1: Reported Solubility of Ruxolitinib (Non-deuterated)

SolventSolubilitySource
DMSO~5 mg/mL, up to 28 mg/mL[3][4]
Ethanol~13 mg/mL, up to 15 mg/mL (with warming)[3][4]
Dimethylformamide (DMF)~5 mg/mL[3]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[3]
WaterSparingly soluble/Insoluble[5][6]

Note: The phosphate salt of Ruxolitinib exhibits higher aqueous solubility.[5][7]

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[8][9][10]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS at various pH levels, DMSO, Ethanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered samples and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility as mg/mL or µg/mL.

    • Report the temperature and the specific solvent used for each solubility measurement.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification (HPLC) prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 proc1 Settle undissolved solid equil1->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter through 0.22 µm filter proc2->proc3 quant2 Analyze samples and standards proc3->quant2 quant1 Prepare standard solutions quant1->quant2 quant4 Determine concentration quant2->quant4 quant3 Construct calibration curve quant3->quant4 G cluster_forced Forced Degradation cluster_longterm Long-Term & Accelerated Stability cluster_analysis Analysis (HPLC-MS/MS) cluster_evaluation Evaluation hydrolysis Acid/Base Hydrolysis analysis Assay, Purity, Degradation Products hydrolysis->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photostability photo->analysis longterm Long-Term (e.g., 25°C/60% RH) longterm->analysis accelerated Accelerated (e.g., 40°C/75% RH) accelerated->analysis evaluation Establish Degradation Pathway, Shelf-life, and Storage Conditions analysis->evaluation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT (Dimer) stat->stat_p dimerizes dna DNA stat_p->dna binds to gene_exp Gene Expression (Inflammation, Proliferation) dna->gene_exp regulates rux Ruxolitinib rux->jak inhibits

References

(Rac)-Ruxolitinib-d9 Mass Spectrometry Fragmentation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of (Rac)-Ruxolitinib-d9, a deuterated isotopologue of the Janus kinase (JAK) inhibitor Ruxolitinib. This document details the core fragmentation pathways, presents quantitative mass spectrometry data, and outlines relevant experimental protocols. The information herein is intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalytical method development.

Introduction to this compound

This compound is a stable isotope-labeled version of Ruxolitinib, where nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium. Its molecular formula is C₁₇H₉D₉N₆, and it has a molecular weight of approximately 315.42 g/mol . This deuterated analog is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the precise quantification of Ruxolitinib in biological matrices. The strategic placement of the deuterium atoms provides a distinct mass shift from the parent compound, facilitating accurate measurement by minimizing isotopic interference.

Mass Spectrometry Fragmentation Pattern

Under positive ion electrospray ionization (ESI+), both Ruxolitinib and its deuterated analog, this compound, undergo characteristic fragmentation upon collision-induced dissociation (CID). The primary fragmentation pathway involves the cleavage of the bond between the cyclopentyl group and the propanenitrile side chain.

Quantitative Fragmentation Data

The key mass transitions for Ruxolitinib and this compound are summarized in the table below. These transitions are typically monitored in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
Ruxolitinib307.1186.0Loss of the cyclopentylpropanenitrile side chain.
This compound316.1185.9Loss of the deuterated cyclopentylpropanenitrile side chain.

Table 1: Key Mass Transitions of Ruxolitinib and this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule, typically on one of the nitrogen atoms of the pyrazole or pyrrolopyrimidine rings. The subsequent collision energy induces the cleavage of the C-N bond linking the deuterated cyclopentylpropanenitrile moiety to the pyrazole ring. This results in the formation of a stable, resonance-delocalized pyrrolo[2,3-d]pyrimidin-4-yl-pyrazole fragment and the neutral loss of the deuterated side chain.

The major product ion observed for the non-deuterated Ruxolitinib at m/z 186.0 corresponds to the 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core. For this compound, the corresponding major product ion is observed at m/z 185.9[1]. The slight difference in the product ion mass for the deuterated version is likely due to minor fragmentation variations or instrument calibration, as the core fragment should theoretically have the same mass. However, the cited experimental data will be represented.

A proposed fragmentation pathway is visualized in the diagram below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor [M+H]⁺ m/z = 316.1 product1 Fragment 1 m/z = 185.9 precursor->product1 Neutral Loss of deuterated cyclopentylpropanenitrile

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following outlines a typical experimental protocol for the analysis of this compound using LC-MS/MS, based on established methods for Ruxolitinib quantification.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, add 150 µL of a precipitating solution (e.g., methanol or acetonitrile) containing the internal standard, this compound.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 3.0 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation from endogenous matrix components. An example gradient is as follows:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: Ramp to 95% B

    • 2.0-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 20% B

    • 3.1-4.0 min: Re-equilibration at 20% B

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: ~5500 V.

  • Source Temperature: ~500°C.

  • Collision Gas: Nitrogen.

  • MRM Transitions:

    • Ruxolitinib: Q1 (m/z 307.1) -> Q3 (m/z 186.0)

    • This compound: Q1 (m/z 316.1) -> Q3 (m/z 185.9)[1]

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the general workflow for a bioanalytical method using this compound and the signaling pathway inhibited by Ruxolitinib.

bioanalytical_workflow start Plasma Sample Collection is_addition Addition of this compound (Internal Standard) start->is_addition protein_precipitation Protein Precipitation is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Bioanalytical workflow for Ruxolitinib quantification.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription ruxolitinib Ruxolitinib ruxolitinib->jak Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Conclusion

This technical guide provides essential information on the mass spectrometry fragmentation of this compound. The well-defined fragmentation pattern, characterized by the neutral loss of the deuterated cyclopentylpropanenitrile side chain, makes it an ideal internal standard for the quantification of Ruxolitinib. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers developing and validating bioanalytical methods for this important therapeutic agent.

References

A Comprehensive Technical Guide to the Long-Term Storage and Handling of (Rac)-Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the recommended long-term storage and handling procedures for (Rac)-Ruxolitinib-d9. The information presented herein is crucial for maintaining the integrity, stability, and purity of this isotopically labeled compound, ensuring its suitability for research, analytical, and drug development applications. The protocols and recommendations are based on available data for Ruxolitinib and its deuterated analogs, supplemented with established international guidelines for pharmaceutical stability testing.

Introduction to this compound

This compound is a deuterated form of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2). Ruxolitinib is a cornerstone in the treatment of myeloproliferative neoplasms and psoriasis. The deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry. Its chemical formula is C₁₇H₉D₉N₆, with a molecular weight of approximately 315.42 g/mol and a CAS number of 2469553-67-9.[1][2][3][4][5][6][7] The purity of commercially available this compound is typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[2][4][5]

Long-Term Storage and Stability

Proper storage is paramount to prevent degradation and maintain the chemical integrity of this compound. The following conditions are recommended based on information from safety data sheets and product specifications.

Storage Conditions

The stability of this compound is dependent on temperature and, for solutions, the nature of the solvent.

FormStorage TemperatureDurationSpecial Conditions
Solid (Neat) -20°CLong-termStore in a well-sealed container, protected from light.
2-8°C (Refrigerator)Long-termStore in a well-sealed container, protected from light.[2][6]
In Solvent -80°CUp to 6 monthsStored under a nitrogen atmosphere.[1]
-20°CUp to 1 monthStored under a nitrogen atmosphere.[1]

Note: The compound is generally shipped at room temperature for short durations.[3][5]

Stability Profile

This compound is generally considered stable under recommended storage conditions.[1] One available safety data sheet indicates a decomposition temperature of greater than 95°C.[8] However, forced degradation studies on the non-deuterated form, Ruxolitinib, have shown susceptibility to degradation under certain stress conditions. These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Handling and Safety Precautions

As with any chemical compound, proper handling procedures must be followed to ensure the safety of laboratory personnel and to prevent contamination of the material.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

General Handling Guidelines
  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[1][9]

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability of this compound. These protocols are adapted from published methods for Ruxolitinib and should be validated for the deuterated compound.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Methanol: 1% Orthophosphoric acid (70:25:5 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 258 nm
Injection Volume 20 µL
Column Temperature Ambient

This method is based on a published stability-indicating HPLC method for Ruxolitinib and may require optimization for this compound.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Stress Conditions for Forced Degradation of Ruxolitinib:

Stress ConditionProcedure
Acid Hydrolysis Reflux with 0.1 M HCl for 24 hours.
Base Hydrolysis Reflux with 0.1 M NaOH for 24 hours.
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat at 50°C for 24 hours.
Photolytic Degradation Expose to UV light (254 nm) for 24 hours.

Samples should be diluted with the mobile phase and analyzed by the stability-indicating HPLC method. Ruxolitinib has shown significant degradation under acidic, basic, and oxidative conditions.

Long-Term Stability Study Protocol (Based on ICH Guidelines)

A long-term stability study is necessary to establish a re-test period for this compound. The protocol should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][10][11]

Protocol Outline:

  • Batches: At least three primary batches of this compound should be included in the study.[1]

  • Container Closure System: The compound should be stored in a container closure system that is the same as the one proposed for routine storage.

  • Storage Conditions:

    • Long-Term: -20°C ± 5°C or 5°C ± 3°C.

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[10][12]

    • Accelerated: 0, 3, and 6 months.[10][12]

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance (visual inspection)

    • Purity (by stability-indicating HPLC)

    • Identification (e.g., by retention time and UV spectrum)

    • Water content (if applicable)

Visualizations

The following diagrams illustrate key concepts related to the handling and analysis of this compound.

G JAK-STAT Signaling Pathway and Ruxolitinib Inhibition cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Ruxolitinib This compound Ruxolitinib->JAK Inhibits G Experimental Workflow for Stability Testing start Start receive Receive this compound start->receive store Store at Recommended Conditions (-20°C or 2-8°C) receive->store sample Sample for Testing store->sample prepare Prepare Sample Solution sample->prepare hplc HPLC Analysis (Stability-Indicating Method) prepare->hplc data Data Analysis (Purity, Impurities) hplc->data report Report Results data->report end End report->end G Logical Relationships in Stability Assessment compound This compound stability Chemical Stability compound->stability storage Storage Conditions (Temperature, Light, Humidity) storage->stability handling Handling Procedures (PPE, Ventilation) handling->stability degradation Degradation Products stability->degradation influences formation of analysis Analytical Method (HPLC) stability->analysis is assessed by degradation->analysis are monitored by validation Method Validation analysis->validation requires data Reliable Data validation->data ensures

References

Methodological & Application

Utilizing (Rac)-Ruxolitinib-d9 as an Internal Standard for Accurate Quantification of Ruxolitinib by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Ruxolitinib in biological matrices. To ensure the highest degree of accuracy and precision, this protocol employs (Rac)-Ruxolitinib-d9, a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for mitigating matrix effects, variability in sample preparation, and instrument response, thereby enabling reliable therapeutic drug monitoring (TDM) and pharmacokinetic studies. This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers, scientists, and drug development professionals in the successful implementation of this bioanalytical method.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2) and is utilized in the treatment of various myeloproliferative neoplasms.[1][2][3] Accurate measurement of Ruxolitinib concentrations in biological fluids is essential for optimizing therapeutic outcomes, minimizing toxicity, and personalizing dosing regimens.[1][4] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[1][2][4]

A key challenge in quantitative LC-MS/MS is the potential for variability introduced during sample processing and analysis. Stable isotope-labeled internal standards, such as this compound, are the gold standard for addressing these challenges.[5][6] These compounds are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes.[5] This near-identical physicochemical behavior ensures that the internal standard and the analyte experience similar extraction efficiencies, ionization suppression or enhancement, and chromatographic retention, leading to highly reliable quantification.[7][8] This application note provides a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS-based quantification of Ruxolitinib.

Signaling Pathway of Ruxolitinib

Ruxolitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the proliferation of cells in myeloproliferative disorders. The diagram below illustrates the mechanism of action.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates to Nucleus & Promotes Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Ruxolitinib inhibits JAK, preventing STAT phosphorylation and downstream gene expression.

Experimental Protocols

This section provides a detailed methodology for the quantification of Ruxolitinib in human plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes: Ruxolitinib reference standard (purity ≥98%), this compound (purity ≥97%)[4]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (HPLC grade)[4]

  • Reagents: Ultrapure water, Blank human plasma[4]

Instrumentation
  • LC System: UHPLC system (e.g., Thermo Ultimate 3000 or equivalent)[4]

  • MS System: Triple quadrupole mass spectrometer (e.g., Thermo TSQ series or equivalent)[4]

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm or 3.0 µm)[4][9]

Sample Preparation

A protein precipitation method is employed for sample cleanup.[2][10]

  • To 50 µL of plasma sample, add 150 µL of methanol containing the internal standard, this compound (concentration to be optimized, typically 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow

The following diagram outlines the major steps in the analytical process.

start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for Ruxolitinib quantification by LC-MS/MS.

Liquid Chromatography Conditions
  • Mobile Phase A: 0.1% Formic acid in water[4] or 2.0 mM ammonium acetate in water[2][10]

  • Mobile Phase B: Acetonitrile[2][10] or 0.1% Formic acid in methanol[4]

  • Flow Rate: 0.3 - 1.0 mL/min[9][11]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase, ramps up to elute the analytes, and then returns to initial conditions for column re-equilibration.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ruxolitinib: m/z 307.1 → 186.0[2][10]

    • This compound: m/z 316.1 → 185.9[2][10]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described method.

Table 1: Method Validation Parameters

ParameterResultSource
Linearity Range0.5 - 400 ng/mL or 10 - 2000 ng/mL[4][10]
Correlation Coefficient (R²)> 0.99[1][3]
Lower Limit of Quantification (LLOQ)0.5 ng/mL or 10 ng/mL[9][10]
Intra-day Precision (CV%)< 15%[9][11]
Inter-day Precision (CV%)< 15%[9][11]
Accuracy (RE%)85% - 115%[1][4]
Recovery> 85%[1][3]

Table 2: Mass Spectrometric Conditions for Ruxolitinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeSource
Ruxolitinib307.1186.0ESI+[2][10]
This compound316.1185.9ESI+[2][10]

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of Ruxolitinib in biological matrices by LC-MS/MS.[10] This stable isotope-labeled standard effectively compensates for variations in sample preparation and instrument response, ensuring data of the highest quality for clinical and research applications.[5][7] The detailed protocols and performance characteristics presented in this application note serve as a comprehensive guide for the implementation of this essential bioanalytical technique.

References

Application Note and Protocol for the Quantification of Ruxolitinib using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib is a potent and selective inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[1] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[2][3] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[1] Therapeutic drug monitoring (TDM) of ruxolitinib is crucial to optimize treatment efficacy and minimize toxicity, as significant inter-individual variability in its pharmacokinetics has been observed.[4][5] This document provides a detailed protocol for the quantification of ruxolitinib in human plasma using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][6]

Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. The binding of cytokines to their receptors activates JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[2][3] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and inflammation.[1] Ruxolitinib blocks the phosphorylation of STATs by inhibiting JAK1 and JAK2.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1 / JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene Gene Transcription (Proliferation, Inflammation) pSTAT->Gene Translocates & Activates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow

The analytical method involves a straightforward protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.

G Start Start: Plasma Sample Collection SamplePrep 1. Sample Preparation (Protein Precipitation) Start->SamplePrep Centrifugation 2. Centrifugation SamplePrep->Centrifugation SupernatantTransfer 3. Supernatant Transfer Centrifugation->SupernatantTransfer LC_Injection 4. LC-MS/MS Injection SupernatantTransfer->LC_Injection DataAcquisition 5. Data Acquisition LC_Injection->DataAcquisition DataProcessing 6. Data Processing & Quantification DataAcquisition->DataProcessing Report End: Report Generation DataProcessing->Report

Caption: LC-MS/MS experimental workflow for ruxolitinib quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Ruxolitinib reference standard

  • Ruxolitinib-d9 or Ruxolitinib-13C9 (Internal Standard, IS)[4][7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ruxolitinib and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.[8]

  • Working Solutions: Prepare serial dilutions of the ruxolitinib stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards (CSs) and quality control (QC) samples.[8]

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of 250 ng/mL.[8]

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma sample, add 300 µL of methanol containing the internal standard.[4] For rat plasma, 50 µL of plasma and 300 µL of methanol with IS can be used.[8]

  • Vortex the mixture vigorously for 1-3 minutes.[4][8]

  • Centrifuge the samples at 14,000 g for 10 minutes to precipitate proteins.[4]

  • Transfer the clear supernatant to a new vial for LC-MS/MS analysis.[4]

Liquid Chromatography Conditions
ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography system.
Column A reverse-phase C18 column, such as a Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm) is suitable.[4]
Mobile Phase A 0.1% Formic acid in water or 2.0 mM ammonium acetate in water.[4][7]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile.[4][7]
Flow Rate 0.5 - 1.0 mL/min.[8][9]
Injection Volume 1 - 5 µL.[4][9]
Column Temperature 40°C.[9]
Gradient Elution A gradient elution is typically used to achieve optimal separation.
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).[7]
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Precursor Ion (m/z) Ruxolitinib: 307.1[7]
Product Ion (m/z) Ruxolitinib: 186.0[7]
Internal Standard Ruxolitinib-d9: 316.1 → 185.9[7]

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters and their relationships are illustrated below.

G cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_stability Stability Assessment Linearity Linearity & Range Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy Linearity->Accuracy Precision->Accuracy Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect Recovery Recovery MatrixEffect->Recovery Recovery->Accuracy Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Stability->Accuracy

Caption: Interrelationship of method validation parameters.

Quantitative Data Summary

The following tables summarize typical validation results for the LC-MS/MS quantification of ruxolitinib.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Reference
Ruxolitinib0.5 - 400> 0.99[7]
Ruxolitinib10 - 2000> 0.99[4][5]
Ruxolitinib0.16 - 247Not Reported[10]
Ruxolitinib10 - 2500> 0.99[11]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
LLOQ10< 20%< 20%91.04% - 114.21%[4]
Low-< 15%< 15%Within ±15%[4][10]
Medium-< 15%< 15%Within ±15%[4][10]
High-< 15%< 15%Within ±15%[4][10]

Table 3: Recovery

AnalyteQC LevelMean Extraction Recovery (%)Reference
RuxolitinibLow> 85%[4][5]
RuxolitinibMedium> 85%[4][5]
RuxolitinibHigh> 85%[4][5]
Ruxolitinib-99.6%[10]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ruxolitinib in human plasma.[4][5] The simple sample preparation and rapid analysis time make it suitable for high-throughput therapeutic drug monitoring, facilitating personalized dosing strategies to improve patient outcomes in the treatment of myeloproliferative neoplasms.[4][6] The validation data consistently demonstrate that the method meets the stringent requirements of regulatory guidelines for bioanalytical method validation.[4][5]

References

Application Notes and Protocols for Ruxolitinib Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of ruxolitinib from human plasma for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common and effective techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Ruxolitinib is a potent inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. By inhibiting JAK1 and JAK2, ruxolitinib effectively modulates the signaling of these pro-inflammatory cytokines, making it a valuable therapeutic agent for myelofibrosis, polycythemia vera, and graft-versus-host disease. Accurate quantification of ruxolitinib in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal treatment outcomes. The choice of sample preparation technique is critical for achieving reliable and reproducible results by removing interfering substances from the plasma matrix.

Signaling Pathway of Ruxolitinib

Ruxolitinib targets the Janus Kinase (JAK) family of enzymes, specifically JAK1 and JAK2. These enzymes are critical in the JAK-STAT signaling cascade, which is initiated by the binding of cytokines to their receptors on the cell surface. This binding event triggers the activation of JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs form dimers and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cell proliferation. Ruxolitinib's inhibition of JAK1 and JAK2 phosphorylation prevents the subsequent activation of the STAT proteins, thereby downregulating the inflammatory response.[1][2]

Ruxolitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Transcription Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Sample Preparation Techniques: A Comparative Overview

The selection of a sample preparation method depends on various factors, including the desired level of sample cleanup, sensitivity, throughput, and available resources. Below is a summary of the quantitative performance of the three techniques detailed in this note.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 88.47% - 93.24%[3]Generally moderate to high (low for some metabolites)[4]>85%[5]
Linearity Range 10 - 2000 ng/mL[3]Not explicitly stated for ruxolitinib2 - 400 ng/mL[5]
Precision (%RSD) <15%[3]Not explicitly stated for ruxolitinib3.6% - 7.4%[5]
Matrix Effect Minimal to moderate[3]Can be significant if not optimizedMinimal[5]
Throughput HighModerateModerate to High
Cost LowLow to ModerateHigh

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput environments. Methanol is a commonly used solvent for this purpose.[3]

Experimental Protocol

Materials:

  • Human plasma sample

  • Methanol (LC-MS grade) containing an appropriate internal standard (e.g., ruxolitinib-d7)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of ≥14,000 x g

  • Autosampler vials

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of methanol (containing the internal standard) to the plasma sample.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant and transfer it to a clean autosampler vial.

  • Inject a suitable aliquot (e.g., 1-10 µL) of the supernatant into the LC-MS/MS system for analysis.[3]

Workflow Diagram

PPT_Workflow Start Start: Plasma Sample (100 µL) Add_Solvent Add Methanol with IS (300 µL) Start->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Workflow for Protein Precipitation of Ruxolitinib from Plasma.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Methyl tert-butyl ether (MTBE) has been documented as a suitable solvent for the extraction of ruxolitinib from plasma.[4]

Experimental Protocol

Materials:

  • Human plasma sample (50 µL)[4]

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Internal standard solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • Autosampler vials

Procedure:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[4]

  • Add a small volume of internal standard solution.

  • Add 500 µL of MTBE to the plasma sample.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge the tube at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solvent.

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

LLE_Workflow Start Start: Plasma Sample (50 µL) Add_Solvent Add MTBE (500 µL) Start->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (4,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject SPE_Workflow Start Start: Plasma Sample Pretreat Pre-treat (Dilute 1:1 with 4% H3PO4) Start->Pretreat Load Load onto Oasis PRiME HLB Pretreat->Load Wash Wash (e.g., 5% Methanol) Load->Wash Elute Elute (e.g., 90:10 ACN:MeOH) Wash->Elute Inject Inject into LC-MS/MS Elute->Inject

References

Application Notes and Protocols for (Rac)-Ruxolitinib-d9 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (Rac)-Ruxolitinib-d9, a deuterated analog of the Janus kinase (JAK) inhibitor Ruxolitinib, in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The inclusion of nine deuterium atoms enhances its utility as an internal standard for bioanalytical methods and allows for detailed investigation of Ruxolitinib's metabolic profile and in vivo behavior.

Introduction to this compound

(Rac)-Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3] Ruxolitinib exerts its therapeutic effects by blocking the phosphorylation of STATs (Signal Transducers and Activators of Transcription), thereby modulating gene expression and cellular responses.[2][4]

The deuterated form, this compound, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Ruxolitinib in biological matrices. Its key advantages include:

  • Co-elution with the analyte: Ensures that matrix effects and ionization suppression are similar for both the analyte and the internal standard.

  • Distinct mass-to-charge ratio (m/z): Allows for simultaneous detection and quantification without interference.

  • Improved metabolic stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism at the site of deuteration, a principle that can also be leveraged in designing drugs with improved pharmacokinetic profiles.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following protocols outline an in vivo study in a rodent model and the subsequent bioanalytical quantification of this compound.

Table 1: Summary of Ruxolitinib Pharmacokinetic Parameters in Humans
ParameterValueReference
Bioavailability >95%[3]
Time to Peak Concentration (Tmax) ~1-2 hours[3][4]
Elimination Half-life (t1/2) ~3 hours[4]
Apparent Volume of Distribution (Vd/F) 53-65 L[5]
Plasma Protein Binding ~97% (mainly to albumin)[3][5]
Metabolism Primarily hepatic via CYP3A4[3]
Excretion ~74% in urine, ~22% in feces (<1% as unchanged drug)[5][6]

Experimental Workflow for a Preclinical Pharmacokinetic Study

G cluster_0 Pre-Dosing Phase cluster_1 Dosing and Sampling cluster_2 Sample Processing and Analysis cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Fasting (Overnight) Fasting (Overnight) Animal Acclimatization->Fasting (Overnight) Formulation Preparation Formulation Preparation Dosing (e.g., Oral Gavage) Dosing (e.g., Oral Gavage) Formulation Preparation->Dosing (e.g., Oral Gavage) Serial Blood Sampling Serial Blood Sampling Dosing (e.g., Oral Gavage)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Storage (-80°C)->Bioanalysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (LC-MS/MS)->Pharmacokinetic Modeling Parameter Calculation (AUC, Cmax, t1/2) Parameter Calculation (AUC, Cmax, t1/2) Pharmacokinetic Modeling->Parameter Calculation (AUC, Cmax, t1/2) G cluster_0 Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT pSTAT STAT->pSTAT pSTAT->STAT_dimer Dimerizes

References

Application of (Rac)-Ruxolitinib-d9 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus-associated kinases (JAK) 1 and 2, which are key components of the JAK-STAT signaling pathway.[1] This pathway is crucial for signaling a variety of cytokines and growth factors involved in hematopoiesis and immune function.[2] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms such as myelofibrosis and polycythemia vera, making Ruxolitinib an effective targeted therapy for these conditions.[1] However, significant inter-individual variability in Ruxolitinib exposure has been observed, underscoring the need for personalized dosing strategies.[3] Therapeutic Drug Monitoring (TDM) is essential for optimizing treatment by maintaining drug concentrations within the therapeutic window, thereby maximizing efficacy while minimizing toxicity.[4][5]

(Rac)-Ruxolitinib-d9, a deuterated isotopologue of Ruxolitinib, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6] Its use in isotope dilution mass spectrometry helps to correct for matrix effects and variations in ionization, ensuring precise and accurate quantification of Ruxolitinib in biological matrices like plasma.[3]

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation and inflammation. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_clinical_action Clinical Action PatientSample Patient Blood Sample (30 min before 4th dose) Plasma Plasma Separation PatientSample->Plasma Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantification vs. Calibration Curve LCMS->Quantification Report Generate Report Quantification->Report DoseAdjust Dose Adjustment Report->DoseAdjust

References

Chiral Separation of Ruxolitinib Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs) 1 and 2, crucial components of the JAK-STAT signaling pathway.[1][2] This pathway plays a pivotal role in the signaling of various cytokines and growth factors essential for hematopoiesis and immune function.[3] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and other inflammatory conditions.[2][4] Ruxolitinib exerts its therapeutic effects by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby modulating downstream signaling and reducing the proliferation of malignant cells and the production of pro-inflammatory cytokines.[1][4]

As ruxolitinib possesses a chiral center, the separation and analysis of its enantiomers are critical for ensuring the quality, efficacy, and safety of the drug product. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method for chiral separation is essential for pharmaceutical development and quality control.

This document provides a detailed protocol for the chiral separation of ruxolitinib enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Ruxolitinib Signaling Pathway

Ruxolitinib targets the JAK-STAT signaling pathway. The diagram below illustrates the mechanism of action.

Ruxolitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: Ruxolitinib inhibits JAK1/JAK2, blocking the downstream STAT signaling pathway.

Experimental Protocol: Chiral HPLC Separation of Ruxolitinib Enantiomers

This protocol is based on the method described by Di Michele et al. (2020).[5][6][7]

Materials and Reagents
  • Ruxolitinib standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Chiral Stationary Phase (R,R)-Whelk-O1 and (S,S)-Whelk-O1 (250 x 4.6 mm, 5 µm)
Mobile Phase Water/Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 227 nm
Injection Volume 20 µL
Standard Solution Preparation
  • Prepare a stock solution of ruxolitinib standard in the mobile phase at a concentration of 0.2 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

Sample Preparation (from tablets)
  • Weigh and finely powder a representative number of ruxolitinib tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of ruxolitinib.

  • Transfer the powder to a volumetric flask and add the mobile phase to about 70% of the volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Procedure
  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Inject 20 µL of the standard or sample solution into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Record the chromatogram and integrate the peak areas.

Experimental Workflow

The following diagram outlines the experimental workflow for the chiral separation of ruxolitinib enantiomers.

Chiral_Separation_Workflow cluster_preparation Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample_Prep Sample Preparation (Standard or Tablet Extract) Injection Inject Sample (20 µL) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Water:ACN 70:30) Separation Chiral Separation (Whelk-O1 Column, 25°C) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (227 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Enantiomers Integration->Quantification

Caption: Workflow for chiral HPLC analysis of ruxolitinib.

Data Presentation and System Suitability

The performance of the HPLC method should be evaluated using system suitability parameters.

System Suitability ParameterAcceptance Criteria
Tailing Factor 1.7 - 2.0
Retention Factor ~2.2
Number of Theoretical Plates >9000

Data based on the achiral method validation presented by Di Michele et al. (2020), which used a similar mobile phase composition.[6][7]

Expected Results

Using the enantiomeric (R,R)-Whelk-O1 and (S,S)-Whelk-O1 chiral stationary phases, a baseline separation of the ruxolitinib enantiomers is expected. The "inverted chirality columns approach (ICCA)" can be employed, where the use of two columns with enantiomeric chiral selectors results in an inversion of the enantiomeric elution order.[5][8] This approach is particularly useful for confirming the enantiomeric purity of a sample without the need for pure enantiomeric standards.[8] The method has been successfully applied to demonstrate the enantiomeric purity of ruxolitinib in commercial tablets.[6]

Conclusion

The described HPLC method provides a reliable and robust approach for the chiral separation of ruxolitinib enantiomers. This application note and protocol offer a detailed guide for researchers, scientists, and drug development professionals involved in the analysis and quality control of ruxolitinib. The use of enantiomeric Whelk-O1 chiral stationary phases allows for the effective resolution and quantification of the enantiomers, ensuring the stereochemical integrity of the drug product.

References

Protocol for Preparing Calibration Standards with (Rac)-Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the preparation of calibration standards using (Rac)-Ruxolitinib-d9 as an internal standard (IS). These standards are suitable for the quantitative analysis of Ruxolitinib in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies.

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1][2] This pathway is critical in mediating the signaling of various cytokines and growth factors involved in hematopoiesis and immune function.[3][4] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and other inflammatory conditions.[4] Accurate quantification of Ruxolitinib is therefore essential for optimizing therapeutic outcomes.

Materials and Reagents

Material/ReagentSupplierNotes
This compoundMedChemExpress, LGC Standards, etc.[1][5]Purity >95%[1]
RuxolitinibCommercially availableReference standard
Methanol (LC-MS Grade)Commercially availableFor stock and working solutions
Dimethyl sulfoxide (DMSO)Commercially availableFor initial stock solution preparation[6]
Blank Human PlasmaBiological specialty supplierScreened for interferences
Water (LC-MS Grade)Commercially availableFor mobile phase
Formic Acid (LC-MS Grade)Commercially availableFor mobile phase

Equipment

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Ruxolitinib Primary Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of Ruxolitinib reference standard.

  • Dissolve in a minimal amount of DMSO (e.g., 100 µL) and then bring to a final volume of 10 mL with methanol in a volumetric flask.

  • Mix thoroughly until completely dissolved.

  • Store at -20°C.[1]

3.1.2. This compound (Internal Standard) Primary Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound.[7]

  • Dissolve in a minimal amount of DMSO and then bring to a final volume of 1 mL with methanol in a volumetric flask.

  • Mix thoroughly.

  • Store at -20°C. A Certificate of Analysis may recommend storing under nitrogen.[5]

Preparation of Working Solutions

3.2.1. Ruxolitinib Working Solutions

Prepare a series of Ruxolitinib working solutions by serial dilution of the primary stock solution with methanol to achieve the desired concentrations for spiking into blank plasma.

3.2.2. This compound (Internal Standard) Working Solution

Dilute the this compound primary stock solution with methanol to a final concentration suitable for spiking into samples (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

Preparation of Calibration Standards in Plasma
  • Aliquot blank human plasma into a series of microcentrifuge tubes.

  • Spike the appropriate Ruxolitinib working solution into the blank plasma to create a calibration curve with a series of concentrations. A typical range for Ruxolitinib quantification is 10 to 2000 ng/mL.

  • The final concentration of the organic solvent used for spiking should be kept low (e.g., <5% v/v) to avoid protein precipitation.

  • Vortex each calibration standard gently.

Table 1: Example of Calibration Standard Preparation

Calibration Standard LevelConcentration of Ruxolitinib in Plasma (ng/mL)Volume of Ruxolitinib Working Solution (µL)Volume of Blank Plasma (µL)
11010 of 1 µg/mL990
25010 of 5 µg/mL990
310010 of 10 µg/mL990
450010 of 50 µg/mL990
5100010 of 100 µg/mL990
6200010 of 200 µg/mL990
Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
  • To 100 µL of each calibration standard, quality control sample, or unknown sample, add 300 µL of methanol containing the this compound internal standard working solution.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Ruxolitinib Signaling Pathway

Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the downstream signaling of various cytokines and growth factors. This leads to the inhibition of STAT (Signal Transducer and Activator of Transcription) phosphorylation and translocation to the nucleus, ultimately modulating gene expression.[1][2]

Ruxolitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Expression Gene Expression Modulation DNA->Gene_Expression Transcription

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Calibration Standard Preparation

The following diagram illustrates the workflow for preparing calibration standards and processing samples for analysis.

Experimental_Workflow cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Rux Prepare Ruxolitinib Stock Solution (1 mg/mL) Work_Rux Prepare Ruxolitinib Working Solutions Stock_Rux->Work_Rux Stock_IS Prepare this compound Stock Solution (1 mg/mL) Work_IS Prepare IS Working Solution Stock_IS->Work_IS Spike Spike Ruxolitinib Working Solutions into Blank Plasma Work_Rux->Spike Precip Protein Precipitation with Methanol containing IS Work_IS->Precip Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for calibration standard preparation and analysis.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 2: LC-MS/MS Parameters (Example)

ParameterValue
LC System
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Ruxolitinib Transitione.g., m/z 307.2 -> 186.1
This compound Transitione.g., m/z 316.2 -> 186.1

Table 3: Method Validation Summary (Example Acceptance Criteria)

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy85-115% of nominal value (80-120% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits
StabilityStable under tested conditions

Conclusion

This protocol provides a comprehensive framework for the preparation of calibration standards for the accurate and precise quantification of Ruxolitinib in biological matrices using this compound as an internal standard. Adherence to these guidelines will support robust and reliable bioanalytical method development and validation, which is essential for both clinical and research applications.

References

Bioanalytical Method Validation for Ruxolitinib Using a Deuterated Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the bioanalytical method validation of ruxolitinib in human plasma using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ruxolitinib is a potent Janus kinase (JAK) 1 and 2 inhibitor used in the treatment of myelofibrosis and other hematological malignancies.[1][2] Accurate and precise quantification of ruxolitinib in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies, ensuring optimal dosing to maximize efficacy and minimize toxicity.[1][2] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is best practice as it closely mimics the analyte during sample preparation and ionization, correcting for matrix effects and improving method robustness.[3][4] This application note details the experimental protocols for method validation, including system suitability, linearity, accuracy, precision, recovery, matrix effect, and stability, adhering to FDA bioanalytical method validation guidelines.[1]

Introduction to Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a targeted therapy that functions by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2.[5][6] These enzymes play a critical role in the JAK-STAT signaling pathway, which is a primary mechanism for cytokine and growth factor signaling essential for hematopoiesis and immune response.[6][7] In myeloproliferative neoplasms, dysregulation of the JAK-STAT pathway leads to abnormal cell growth. Ruxolitinib blocks this signaling cascade, thereby reducing the proliferation of malignant cells.[6][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes pSTAT_nucleus pSTAT pSTAT->pSTAT_nucleus Translocates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits DNA DNA pSTAT_nucleus->DNA Binds GeneExpression Gene Expression DNA->GeneExpression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Bioanalytical Method and Validation Protocol

The following sections detail the validated LC-MS/MS method for the quantification of ruxolitinib in human plasma.

Materials and Reagents
  • Analytes: Ruxolitinib and Ruxolitinib-d9 (or other deuterated analog)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Plasma: Blank human plasma from at least six different sources.

Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is recommended.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile[1]
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation of ruxolitinib and internal standard from matrix components.
Injection Volume 1 - 5 µL[1]
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterRuxolitinibRuxolitinib-d9 (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 307.1[9]316.1[9]
Product Ion (m/z) 186.0[9]185.9[9]
Collision Energy Optimized for fragmentationOptimized for fragmentation
Dwell Time Optimized for peak shape and sensitivityOptimized for peak shape and sensitivity
Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation.[1]

Sample_Preparation_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard (Ruxolitinib-d9) Start->Add_IS Add_Methanol Add Methanol (300 µL) to precipitate proteins Add_IS->Add_Methanol Vortex Vortex Add_Methanol->Vortex Centrifuge Centrifuge (14,000 g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS System (1 µL) Supernatant->Injection

Caption: Workflow for plasma sample preparation.

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare stock solutions of ruxolitinib and the deuterated internal standard in a suitable organic solvent like methanol.

  • Calibration Standards: Serially dilute the ruxolitinib stock solution with blank human plasma to prepare calibration standards covering a concentration range of 10 to 2000 ng/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in blank human plasma.[1]

Validation Experiments and Acceptance Criteria

The bioanalytical method was validated according to FDA guidelines, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1]

Specificity and Selectivity
  • Protocol: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of ruxolitinib and the internal standard.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and internal standard.

Linearity
  • Protocol: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio of ruxolitinib to the internal standard against the nominal concentration.

  • Acceptance Criteria: The coefficient of determination (R²) should be > 0.99.[1][2]

Accuracy and Precision
  • Protocol: Analyze six replicates of QC samples at low, medium, and high concentrations on three different days to determine intra-day and inter-day accuracy and precision.[1]

  • Acceptance Criteria: The accuracy (relative error, RE) should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). The precision (relative standard deviation, RSD) should not exceed 15% (20% at LLOQ).[1]

Table 3: Summary of Intra-day and Inter-day Precision and Accuracy

QC LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
Low ≤ 6.46%[1]≤ 7.50%[1]91.04% – 114.21%[1]
Medium ≤ 6.46%[1]≤ 7.50%[1]91.04% – 114.21%[1]
High ≤ 6.46%[1]≤ 7.50%[1]91.04% – 114.21%[1]
Extraction Recovery
  • Protocol: Compare the peak areas of ruxolitinib from extracted QC samples to those of unextracted standards (spiked into post-extraction blank plasma) at low, medium, and high concentrations.

  • Acceptance Criteria: Recovery should be consistent and reproducible.

Table 4: Extraction Recovery of Ruxolitinib

QC LevelExtraction Recovery (%)
Low 88.47 ± 1.50[1]
Medium 88.95 ± 1.25[1]
High 93.24 ± 0.85[1]
Matrix Effect
  • Protocol: Compare the peak response of ruxolitinib in post-extraction spiked plasma from six different sources to the peak response in a neat solution at the same concentration.

  • Acceptance Criteria: The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.

Stability
  • Protocol: Evaluate the stability of ruxolitinib in plasma under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles. The stability of processed samples in the autosampler is also assessed.[1]

  • Acceptance Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Table 5: Stability of Ruxolitinib in Human Plasma

Stability ConditionDurationAccuracy Range (%)
Room Temperature 4 hours97.44% – 111.58%[1]
Autosampler 24 hours99.92% – 110.64%[1]
Freeze-Thaw Cycles 3 cyclesWithin acceptable limits
Long-Term Storage -20°C / -80°C (e.g., 60 days)Within acceptable limits[10]

Conclusion

The described LC-MS/MS method using a deuterated internal standard is a robust, sensitive, and specific approach for the quantification of ruxolitinib in human plasma.[1] The validation results demonstrate that the method meets the criteria set by regulatory guidelines for bioanalytical method validation. This method is suitable for therapeutic drug monitoring, pharmacokinetic analysis, and other clinical applications requiring accurate measurement of ruxolitinib concentrations.[1][2] The use of a deuterated internal standard is highly recommended to ensure the reliability of the data by compensating for potential matrix effects and variability in sample processing.[3][4]

References

Application Notes and Protocols for the Use of (Rac)-Ruxolitinib-d9 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-Ruxolitinib-d9 in drug-drug interaction (DDI) studies. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate a thorough understanding of Ruxolitinib's DDI potential.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1][2][3][4] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1][4] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms, making Ruxolitinib an effective therapeutic agent for conditions such as myelofibrosis and polycythemia vera.[1][2]

Ruxolitinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor and CYP2C9 playing a minor role.[5] This metabolic profile makes Ruxolitinib susceptible to drug-drug interactions when co-administered with inhibitors or inducers of these enzymes. Understanding these potential interactions is critical for ensuring the safe and effective use of Ruxolitinib.

This compound is a deuterated form of Ruxolitinib that serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The incorporation of deuterium atoms results in a mass shift, allowing for its distinction from the non-labeled Ruxolitinib while maintaining nearly identical physicochemical properties. This ensures accurate and precise quantification of Ruxolitinib in complex biological matrices during pharmacokinetic and DDI studies.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to Ruxolitinib's enzyme inhibition, metabolism, and permeability, crucial for assessing its drug-drug interaction potential.

Table 1: Ruxolitinib In Vitro Enzyme and Kinase Inhibition

TargetIC50 (nM)Notes
JAK13.3Potent inhibitor.
JAK22.8Potent inhibitor.
TYK219Moderate inhibitory activity.
JAK3428Minimal inhibitory activity.
CYP1A2> 100 µMUnlikely to be an inhibitor at clinically relevant concentrations.
CYP2B6> 100 µMUnlikely to be an inhibitor at clinically relevant concentrations.
CYP2C8> 100 µMUnlikely to be an inhibitor at clinically relevant concentrations.
CYP2C9> 100 µMUnlikely to be an inhibitor at clinically relevant concentrations.
CYP2C19> 100 µMUnlikely to be an inhibitor at clinically relevant concentrations.
CYP2D6> 100 µMUnlikely to be an inhibitor at clinically relevant concentrations.
CYP3A4> 100 µMUnlikely to be an inhibitor at clinically relevant concentrations.

Data compiled from preclinical in vitro studies.[3]

Table 2: Ruxolitinib Pharmacokinetic Parameters and Metabolism

ParameterValueNotes
Bioavailability~95%High oral bioavailability.
Tmax1-2 hoursRapidly absorbed.
Half-life (t1/2)~3 hoursRelatively short half-life.
Protein Binding~97%Primarily binds to albumin.
Primary MetabolismCYP3A4 (>50%)Major route of elimination.
Secondary MetabolismCYP2C9Minor contribution to metabolism.

Data from clinical pharmacology studies.

Table 3: Effect of CYP3A4 Modulators on Ruxolitinib Pharmacokinetics

Co-administered DrugCYP3A4 RoleEffect on Ruxolitinib AUCRecommended Dose Adjustment
KetoconazoleStrong InhibitorIncreased by 91%Reduce Ruxolitinib dose by 50%.
ErythromycinModerate InhibitorIncreased by 27%No dose adjustment may be needed, but monitor closely.
RifampinStrong InducerDecreased by 71%No dose adjustment may be needed, but monitor for efficacy.

AUC (Area Under the Curve) reflects total drug exposure. Data from clinical DDI studies.[3]

Table 4: Ruxolitinib Caco-2 Cell Permeability

DirectionApparent Permeability (Papp) (x 10-6 cm/sec)Efflux Ratio (B-A / A-B)Classification
Apical to Basolateral (A-B)20.0 - 28.61.1High Permeability
Basolateral to Apical (B-A)22.0 - 31.5

Data suggests Ruxolitinib is not a significant substrate of P-glycoprotein (P-gp).[8] A substance is generally classified as having high permeability if its Papp value is >10 x 10⁻⁶ cm/s.[9]

Signaling Pathway

The diagram below illustrates the JAK-STAT signaling pathway, the primary target of Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation CYP_Inhibition_Workflow A Prepare Reagents (Ruxolitinib, Probe Substrates, HLMs) B Prepare Incubation Mixture (Buffer, HLMs, Probe Substrate) A->B C Add Ruxolitinib (Varying Concentrations) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C E->F G Terminate with Acetonitrile + this compound (IS) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate IC50 Value I->J Caco2_Permeability_Workflow A Seed and Culture Caco-2 Cells on Transwell Inserts (21-28 days) B Check Monolayer Integrity (TEER & Lucifer Yellow) A->B C Prepare Dosing Solutions (Ruxolitinib +/- Inhibitor) B->C D Perform Bidirectional Transport (A-B and B-A) at 37°C C->D E Collect Samples from Receiver Compartment at Time Points D->E F Add this compound (IS) to Samples E->F G Quantify Ruxolitinib by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

References

Quantification of Ruxolitinib in Diverse Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ruxolitinib is a potent and selective inhibitor of the Janus-associated kinases (JAKs) JAK1 and JAK2.[1] These kinases are integral components of the JAK-STAT signaling pathway, which plays a critical role in hematopoiesis and immune function.[1][2] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions. Ruxolitinib is approved for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory graft-versus-host disease.[1][3] Given the significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) of ruxolitinib is crucial to optimize dosing, enhance efficacy, and minimize toxicity.[4]

This document provides detailed application notes and protocols for the quantification of ruxolitinib in different biological matrices, primarily focusing on the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods.

The JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and cellular activation. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT proteins and downstream signaling.

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pJAK pJAK (Active) JAK->pJAK Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT (Active) STAT->pSTAT Dimerization pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates

Figure 1: Ruxolitinib's inhibition of the JAK-STAT pathway.

Application Note 1: Quantification of Ruxolitinib in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ruxolitinib in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol

1. Materials and Reagents:

  • Ruxolitinib reference standard

  • Ruxolitinib-d9 (internal standard, IS)

  • Methanol (HPLC or LC-MS grade)[5]

  • Acetonitrile (HPLC or LC-MS grade)[5]

  • Ammonium acetate[5]

  • Formic acid

  • Ultrapure water

  • Blank human plasma (with EDTA as anticoagulant)

2. Sample Preparation (Protein Precipitation): [6]

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of methanol containing the internal standard (ruxolitinib-d9).[6]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[6]

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the clear supernatant to a clean sample vial.

  • Inject a 1 µL aliquot into the LC-MS/MS system for analysis.[6]

Start Plasma Sample (100 µL) Add_Solvent Add 300 µL Methanol + Internal Standard Start->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 1 µL into LC-MS/MS Supernatant->Inject

Figure 2: Workflow for plasma sample preparation.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterConditions
LC System UPLC or HPLC system
Column C18 column (e.g., 3 μm, 50 x 2.1 mm)[7]
Mobile Phase A 2.0 mM ammonium acetate in water or 10 mmol/L ammonium formate with 0.1% formic acid[5][8]
Mobile Phase B Acetonitrile with 0.1% formic acid[5][8]
Flow Rate 300 µL/min[8]
Injection Volume 1 µL[6]
Column Temperature 40 °C
Run Time Approximately 2-7 minutes[7][8]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)[5][8]
MRM Transitions Ruxolitinib: m/z 307.1 → 186.0Ruxolitinib-d9 (IS): m/z 316.1 → 185.9[5]
Collision Energy Optimized for specific instrument
Dwell Time ~200 ms
Quantitative Data Summary

The following table summarizes the performance characteristics of a typical validated LC-MS/MS method for ruxolitinib in human plasma.

Validation ParameterTypical Performance
Linearity Range 0.5 - 400 ng/mL[5] or 10 - 2000 ng/mL[4][6]
Correlation Coefficient (r²) > 0.99[4][6]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL or 10 ng/mL[6][5]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)[6]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)[6][8]
Accuracy (%RE) Within ±15% (±20% at LLOQ)[6]
Extraction Recovery > 85%[4][6]
Matrix Effect No significant matrix effects observed[5]
Stability Stable for at least 4 hours at room temperature and 24 hours in the autosampler.[6] Also stable through freeze-thaw cycles and long-term storage at -80°C.

Application Note 2: Quantification of Ruxolitinib in Rat Plasma by LC-MS/MS

This protocol is adapted for the quantification of ruxolitinib in rat plasma, often used in preclinical pharmacokinetic studies. The methodology is similar to that for human plasma, with minor modifications.

Experimental Protocol

1. Sample Preparation:

  • A smaller plasma volume, typically 50 µL, is sufficient for the analysis.[2]

  • Protein precipitation is performed using acetonitrile or methanol containing an appropriate internal standard (e.g., dasatinib).[2]

2. Chromatographic and Mass Spectrometric Conditions:

  • The LC and MS conditions are generally similar to those used for human plasma. The MRM transitions for ruxolitinib remain the same (m/z 307.1 → 186.0).

Quantitative Data Summary

The method is validated to ensure it meets the required standards for bioanalytical assays.

Validation ParameterTypical Performance for Rat Plasma
Linearity Range 0.16 - 247.97 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.16 ng/mL[2]
Precision & Accuracy Within acceptable limits (±15%)
Extraction Recovery Consistent and reproducible

Application Note 3: Quantification of Ruxolitinib by HPLC-UV

For laboratories where LC-MS/MS is not available, HPLC with UV detection offers a viable, albeit less sensitive, alternative for quantifying ruxolitinib, particularly in pharmaceutical dosage forms. A recently developed method also demonstrates its use for plasma samples.

Experimental Protocol

1. Materials and Reagents:

  • Ruxolitinib reference standard

  • Acetonitrile (HPLC grade)[9]

  • Water (HPLC grade)[9]

  • Citrate buffer (pH 5.8)[9]

  • Orthophosphoric acid (OPA) for pH adjustment

2. Sample Preparation (for Plasma):

  • Sample preparation for plasma using HPLC-UV typically involves more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, as UV detection is less selective than MS/MS.

cluster_prep Sample Preparation Plasma Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Inject Inject into HPLC-UV Reconstitution->Inject

Figure 3: General workflow for HPLC-UV sample preparation.

3. HPLC Conditions:

ParameterConditions
HPLC System Standard HPLC system with UV detector
Column C18 Hypersil ODS (250mm x 4.6 mm, 5µm)[9] or ODS Phenomenex analytical column (250mm × 4.6mm, 5µm)[10]
Mobile Phase Isocratic mixture of Acetonitrile: Water: Citrate buffer pH 5.8 (75:20:5 v/v/v)[9] or Methanol: Water pH 3.5 (70:30 v/v)[10]
Flow Rate 1.0 mL/min[9][10]
Detection Wavelength 310 nm[9] or 236 nm[10]
Injection Volume 20 µL[9]
Column Temperature Ambient
Retention Time ~8.59 min[10]
Quantitative Data Summary

This method is validated according to ICH guidelines, primarily for bulk and tablet dosage forms.

Validation ParameterTypical Performance for HPLC-UV
Linearity Range 20 - 120 µg/mL[10]
Correlation Coefficient (r²) > 0.999[10]
Limit of Detection (LOD) 0.15 µg/mL[10]
Limit of Quantification (LOQ) 0.45 µg/mL[10]
Accuracy (% Recovery) 98.68 – 99.80%[10]
Precision (%RSD) < 2%

Summary and Comparison of Methods

FeatureLC-MS/MSHPLC-UV
Sensitivity Very high (LLOQ in low ng/mL or sub-ng/mL range)[2][5]Lower (LOQ in µg/mL range)[10]
Specificity Very high, based on mass-to-charge ratio and fragmentation patternsLower, susceptible to interference from co-eluting compounds
Sample Volume Small (50-100 µL of plasma)[2][6]Larger volumes may be needed for biological samples
Sample Preparation Simple and rapid (protein precipitation is often sufficient)[6][5]More complex and time-consuming (LLE or SPE often required for biological matrices)
Primary Application Therapeutic drug monitoring, pharmacokinetic studies, bioequivalence studies[2][4]Quality control of pharmaceutical formulations, stability testing[9][10]
Cost & Complexity Higher initial investment and operational complexityLower cost and simpler operation

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing (Rac)-Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Ruxolitinib-d9 is the deuterium-labeled form of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[1] Due to its structural similarity and mass difference from the parent compound, this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[2][3][4] In the context of high-throughput screening (HTS), while not used directly in primary screening assays, this compound is a critical tool for the quantitative analysis of HTS hits and for conducting pharmacokinetic and pharmacodynamic studies of potential JAK inhibitors.[2][3]

These application notes provide detailed protocols for the use of this compound as an internal standard in the validation and characterization of inhibitors targeting the JAK/STAT signaling pathway, a critical pathway in immune response and cell growth.[5]

Signaling Pathway

Ruxolitinib inhibits the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors.[5][6] The binding of these extracellular signals to their receptors activates JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[6] By inhibiting JAK1 and JAK2, Ruxolitinib blocks this cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Ruxolitinib (Rac)-Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression

Caption: JAK-STAT Signaling Pathway and the inhibitory action of Ruxolitinib.

Application 1: Hit Confirmation and Potency Determination using LC-MS/MS

Objective: To accurately quantify the concentration of a putative JAK inhibitor (e.g., Ruxolitinib or an analogue) in a cell-based or biochemical assay to confirm its activity and determine its potency (IC50).

Experimental Workflow

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization HTS High-Throughput Screen (e.g., Biochemical or Cell-Based Assay) Hits Initial Hits HTS->Hits Dose_Response Dose-Response Assay (with Putative Inhibitor) Hits->Dose_Response Confirmation Sample_Prep Sample Preparation (e.g., Cell Lysis, Protein Precipitation) Dose_Response->Sample_Prep Add_IS Addition of this compound (Internal Standard) Sample_Prep->Add_IS LCMS LC-MS/MS Analysis Add_IS->LCMS Quantification Quantification of Analyte LCMS->Quantification IC50 IC50 Determination Quantification->IC50

Caption: Workflow for HTS hit validation using this compound.

Protocol: Quantitative Analysis of Ruxolitinib in Cell Lysates
  • Cell Culture and Treatment:

    • Plate cells at a desired density in a multi-well format (e.g., 96-well plate).

    • Treat cells with a serial dilution of the test compound (e.g., Ruxolitinib) for a specified time.

  • Sample Preparation:

    • Lyse the cells using a suitable lysis buffer.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

  • Internal Standard Spiking:

    • Transfer the supernatant to a new plate.

    • Add this compound to each sample to a final concentration of 100 ng/mL.

  • LC-MS/MS Analysis:

    • Inject the samples into an LC-MS/MS system.

    • Use a C18 column for chromatographic separation.[3]

    • Employ a gradient elution with mobile phases of 0.1% formic acid in water and acetonitrile.[3]

    • Monitor the specific mass transitions for Ruxolitinib and this compound.

Data Presentation
ParameterValueReference
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.7 µm)[3]
Mobile Phase A0.1% Formic Acid in Water[3]
Mobile Phase BAcetonitrile[3]
Flow Rate0.3 mL/min[3]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[7]
Ruxolitinib MRM Transition (m/z)307.1 → 186.0[7]
This compound MRM Transition (m/z)316.1 → 185.9[7]
Validation Parameters
Linearity (R²)> 0.99 (over 10–2000 ng/mL)[3][8]
Precision (CV)< 15%[3]
Accuracy (Recovery)> 85%[3][8]

Application 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a potential JAK inhibitor in liver microsomes, using this compound for accurate quantification of the parent compound over time.

Protocol: Microsomal Stability Assay
  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and buffer.

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a threefold volume of cold acetonitrile containing this compound as the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet proteins.

    • Analyze the supernatant by LC-MS/MS as described in the previous protocol.

Data Analysis

The concentration of the test compound at each time point is calculated relative to the internal standard. The natural logarithm of the percentage of the compound remaining is plotted against time, and the slope of the line is used to determine the half-life (t½) and intrinsic clearance (CLint).

ParameterFormula
Elimination Rate Constant (k)- (Slope of ln[% remaining] vs. time)
Half-life (t½)0.693 / k
Intrinsic Clearance (CLint)(V/P) * k

(V = incubation volume, P = microsomal protein concentration)

Logical Relationship Diagram

Logical_Relationship cluster_hts High-Throughput Screening cluster_hit_validation Hit Validation & Downstream Assays Primary_Assay Primary HTS Assay (Biochemical or Cell-Based) Quantitative_Analysis Quantitative Analysis (LC-MS/MS) Primary_Assay->Quantitative_Analysis Provides Hits for Potency Potency Determination (IC50) Quantitative_Analysis->Potency Metabolic_Stability Metabolic Stability (t½, CLint) Quantitative_Analysis->Metabolic_Stability PK_PD Pharmacokinetic/ Pharmacodynamic Studies Quantitative_Analysis->PK_PD Ruxolitinib_d9 This compound (Internal Standard) Ruxolitinib_d9->Quantitative_Analysis Enables Accurate

Caption: Role of this compound in the HTS workflow.

Conclusion

This compound is an essential tool in the drug discovery pipeline for JAK inhibitors. While not directly used in primary HTS, its application as an internal standard in LC-MS/MS-based assays is critical for the accurate quantification of hits, determination of their potency, and assessment of their metabolic stability. The protocols and data presented here provide a framework for the effective use of this compound in advancing promising compounds from initial screening to lead optimization.

References

Troubleshooting & Optimization

Mitigating matrix effects in ruxolitinib LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of ruxolitinib. Our aim is to help you mitigate matrix effects and ensure accurate and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact ruxolitinib LC-MS/MS analysis?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, ruxolitinib, by co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, serum).[1] This can lead to inaccurate and imprecise quantification of ruxolitinib. Common sources of matrix effects in plasma samples include phospholipids, salts, and proteins.[1]

Q2: What is the most common sample preparation technique for ruxolitinib analysis and why?

A: Protein precipitation (PPT) is a frequently used sample preparation method for ruxolitinib analysis in plasma.[2][3] It is a simple, fast, and cost-effective technique that can efficiently remove a large portion of proteins from the sample.[1] However, it may not effectively remove other matrix components like phospholipids, which can cause ion suppression.

Q3: How can I assess the presence and extent of matrix effects in my ruxolitinib assay?

A: The presence of matrix effects can be evaluated qualitatively by post-column infusion experiments.[1] For a quantitative assessment, the matrix factor (MF) should be determined by comparing the peak area of ruxolitinib in a post-extraction spiked sample with that of a pure solution of the analyte at the same concentration. An internal standard (IS)-normalized MF is often used to account for variability.

Q4: What are the acceptance criteria for matrix effects in a validated bioanalytical method?

A: According to regulatory guidelines, the precision of the internal standard-normalized matrix factor across different lots of matrix should be ≤15% coefficient of variation (CV).[4]

Q5: What type of internal standard is recommended for ruxolitinib analysis?

A: A stable isotope-labeled (SIL) internal standard, such as ruxolitinib-d9 or ruxolitinib-¹³C₉, is highly recommended.[4] A SIL-IS has nearly identical chemical and physical properties to ruxolitinib, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate compensation.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating common matrix effect-related issues encountered during ruxolitinib LC-MS/MS analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Interaction of ruxolitinib with active sites on the column or metal surfaces in the LC system, or co-elution with interfering substances.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjusting the mobile phase pH can alter the ionization state of ruxolitinib and interfering compounds, improving peak shape. The use of ammonium formate buffer has been shown to improve peak shape for ruxolitinib compared to formic acid alone.

    • Column Selection: Employ a high-quality, end-capped C18 column. Consider using a column with a different stationary phase chemistry if peak shape issues persist.

    • System Check: Ensure that the LC system is free from contamination and that all connections are secure.

Issue 2: Inconsistent or Low Analyte Recovery
  • Possible Cause: Inefficient extraction of ruxolitinib from the biological matrix or analyte loss during sample processing steps.

  • Troubleshooting Steps:

    • Optimize Extraction Protocol:

      • Protein Precipitation: Experiment with different organic solvents (e.g., methanol, acetonitrile) and solvent-to-plasma ratios. A common ratio is 3:1 (v/v) of methanol to plasma.[2]

      • Solid-Phase Extraction (SPE): Test different sorbent chemistries (e.g., reversed-phase, mixed-mode) and optimize the wash and elution steps to maximize ruxolitinib recovery while minimizing matrix components.

      • Liquid-Liquid Extraction (LLE): Evaluate different organic extraction solvents and pH conditions to achieve optimal partitioning of ruxolitinib.

    • Internal Standard Monitoring: Closely monitor the internal standard peak area. A consistent IS response across samples suggests a stable extraction process.

Issue 3: Significant Ion Suppression or Enhancement
  • Possible Cause: Co-elution of matrix components, most notably phospholipids, with ruxolitinib.

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • Phospholipid Removal Plates/Cartridges: These specialized products can be used after protein precipitation to selectively remove phospholipids.

      • Solid-Phase Extraction (SPE): A well-optimized SPE method can provide cleaner extracts compared to protein precipitation.

    • Chromatographic Separation:

      • Gradient Optimization: Modify the gradient elution profile to separate ruxolitinib from the ion-suppressing region, which often appears at the beginning of the chromatogram.

      • Divert Valve: Use a divert valve to direct the early-eluting, highly polar matrix components to waste instead of the mass spectrometer.

    • Mass Spectrometer Source Optimization: Adjust source parameters (e.g., temperature, gas flows) to minimize the impact of matrix components on ionization.

Issue 4: Inaccurate Results in Hemolyzed or Lipemic Samples
  • Possible Cause: Hemolysis releases cellular components, and high lipid levels in lipemic samples can significantly alter the matrix composition, leading to different matrix effects compared to normal plasma.

  • Troubleshooting Steps:

    • Method Validation: During method development, assess the impact of hemolysis and lipemia by analyzing spiked quality control (QC) samples prepared in hemolyzed and lipemic plasma.

    • Sample Dilution: Diluting hemolyzed or lipemic samples with a validated blank matrix can sometimes mitigate the matrix effect.

    • More Robust Sample Preparation: Techniques like SPE may be more effective than protein precipitation at removing the additional interferences present in these complex matrices.

Data Summaries

Table 1: Comparison of Sample Preparation Techniques for Ruxolitinib Analysis

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect (Range of Matrix Factor)Key AdvantagesKey Disadvantages
Protein Precipitation (Methanol) 88 - 93[2]0.80 - 1.00 (IS-normalized)Simple, fast, high-throughputMay not effectively remove phospholipids
Solid-Phase Extraction (SPE) >85Generally lower than PPTProvides cleaner extracts, reduces matrix effectsMore time-consuming and costly than PPT
Liquid-Liquid Extraction (LLE) VariableCan be significant if not optimizedCan provide clean extractsCan be labor-intensive, may have emulsion issues

Table 2: Published LC-MS/MS Method Parameters for Ruxolitinib

ParameterMethod 1Method 2
Column Thermo Hypersil GOLD C18 (50 x 2.1 mm, 3.0 µm)YMC pack ODS AM (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water2.0 mM Ammonium acetate
Mobile Phase B 0.1% Formic acid in methanolAcetonitrile
Flow Rate Gradient1.0 mL/min
Internal Standard Ruxolitinib-13C9Dasatinib
Ionization Mode ESI+[2]ESI+
MRM Transition 307.1 → 186.0[2]Not specified

Experimental Protocols

Protocol 1: Protein Precipitation using Methanol

This protocol is adapted from a validated method for the quantification of ruxolitinib in human plasma.[2]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 300 µL of methanol containing the internal standard (e.g., ruxolitinib-d9 at a suitable concentration).

  • Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for your specific application.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 100 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 0.1 M acetate buffer) to remove polar interferences, followed by a second wash with 1 mL of methanol/water (e.g., 20:80, v/v) to remove less polar interferences.

  • Elution: Elute ruxolitinib and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in an appropriate volume of mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Matrix Effects cluster_3 Mitigation Strategies cluster_4 Verification Problem Inaccurate or Imprecise Ruxolitinib Quantification Check_IS Review Internal Standard Performance Problem->Check_IS Check_Chroma Examine Chromatograms for Peak Shape & Retention Time Problem->Check_Chroma PostColumn Perform Post-Column Infusion Experiment Check_IS->PostColumn Check_Chroma->PostColumn MatrixFactor Calculate Matrix Factor PostColumn->MatrixFactor Optimize_SamplePrep Optimize Sample Preparation (e.g., SPE, Phospholipid Removal) MatrixFactor->Optimize_SamplePrep If Matrix Effect is Significant Optimize_Chroma Optimize Chromatographic Separation MatrixFactor->Optimize_Chroma If Co-elution is Observed Change_IS Use Stable Isotope-Labeled IS MatrixFactor->Change_IS If IS does not track analyte Revalidate Re-evaluate and Validate Method Optimize_SamplePrep->Revalidate Optimize_Chroma->Revalidate Change_IS->Revalidate

Caption: Troubleshooting workflow for matrix effects in ruxolitinib LC-MS/MS analysis.

SamplePrepWorkflow cluster_0 Sample Preparation cluster_1 Extraction Method Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (e.g., Methanol) Add_IS->PPT SPE Solid-Phase Extraction Add_IS->SPE LLE Liquid-Liquid Extraction Add_IS->LLE Centrifuge Centrifuge/Evaporate PPT->Centrifuge SPE->Centrifuge LLE->Centrifuge Supernatant Transfer Supernatant/ Reconstitute Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: General workflow for ruxolitinib sample preparation for LC-MS/MS analysis.

References

Troubleshooting poor peak shape in ruxolitinib chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in ruxolitinib chromatography. The information is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during analytical experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific problems.

Issue 1: Peak Tailing

Q1: My ruxolitinib peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for ruxolitinib, a basic compound, is a common issue in reversed-phase chromatography. It is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica-based column packing material. Here are the primary causes and troubleshooting steps:

  • Secondary Silanol Interactions: Uncapped silanol groups on the stationary phase can interact with the basic nitrogen atoms in ruxolitinib, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated ruxolitinib.[1] Many successful methods for ruxolitinib use acidic mobile phases.[2][3][4]

    • Solution 2: Use a Low-Bleed, End-Capped Column: Employ a modern, high-purity silica column with robust end-capping to minimize the number of available free silanols. Columns specifically designed for basic compounds, such as those with embedded polar groups or hybrid silica particles, can also improve peak shape.

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, thereby reducing their interaction with ruxolitinib.

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Implement a robust column washing procedure after each batch of samples. If contamination is suspected, flush the column with a series of strong solvents (e.g., methanol, acetonitrile, isopropanol).

  • Column Degradation: Prolonged use, especially at high pH, can lead to the degradation of the silica packing material and exposure of more silanol groups.

    • Solution: Replace the column with a new one of the same type. If the problem persists, consider using a more robust column chemistry.

Issue 2: Peak Fronting

Q2: I am observing peak fronting for ruxolitinib. What could be the cause?

A2: Peak fronting is typically less common than tailing for basic compounds but can occur under certain conditions.

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape where the peak appears to be "leaning" forward.[5][6]

    • Solution: Reduce the concentration of the ruxolitinib sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[6][7]

    • Solution: Prepare the sample in a solvent that is as close in composition to the mobile phase as possible, or ideally, in the mobile phase itself.

  • Column Void or Channeling: A void at the head of the column or channeling within the packed bed can lead to a non-uniform flow path and result in peak distortion, including fronting.[1][5]

    • Solution: This usually indicates column degradation. Reversing and flushing the column might provide a temporary fix, but replacement is often necessary.

Issue 3: Peak Broadening

Q3: My ruxolitinib peak is broader than expected, leading to poor resolution. What are the likely causes?

A3: Broad peaks can significantly impact the quality of your chromatography and the accuracy of quantification.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.

  • Column Contamination or Degradation: As with other peak shape issues, a contaminated or old column can lead to broad peaks.[8]

    • Solution: Clean the column or replace it if necessary.

  • Inappropriate Flow Rate: A flow rate that is too high or too low for the column dimensions and particle size can lead to a decrease in efficiency and broader peaks.

    • Solution: Optimize the flow rate based on the column manufacturer's recommendations and experimental observations.

  • Temperature Effects: Inconsistent temperature across the column can cause peak broadening.[8]

    • Solution: Use a column oven to maintain a stable and uniform temperature.

Experimental Protocols & Data

This section provides examples of chromatographic conditions that have been successfully used for the analysis of ruxolitinib, which can serve as a starting point for method development and troubleshooting.

Table 1: Reported Chromatographic Conditions for Ruxolitinib Analysis

ParameterMethod 1Method 2Method 3
Column Symmetry ODS RP C18, 250mm x 4.6mm, 5µmODS Phenomenex, 250mm x 4.6mm, 5µmRobusta C18, 250 x 4.6 mm i.d., 5 µm
Mobile Phase Acetonitrile: Methanol: 1% Orthophosphoric Acid (70:25:5 v/v/v)[2]Methanol: Water (pH 3.5 with OPA) (70:30 v/v)[4]Water/Acetonitrile (70:30, v/v) with 0.1% Formic Acid[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min[4]1.0 mL/min[3]
Detection UV at 258 nm[2]UV at 236 nm[4]UV
Retention Time ~2.57 min[2]~8.59 min[4]~8.1 min[3]
Tailing Factor < 2.0[2]Within acceptance range[4]1.7 - 2.0[3]

Detailed Methodologies

  • Method 1 Protocol:

    • Prepare the mobile phase by mixing acetonitrile, methanol, and 1% orthophosphoric acid in the ratio of 70:25:5.

    • Set the HPLC system with a Symmetry ODS RP C18 column.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 258 nm.

    • Inject the ruxolitinib sample. The expected retention time is approximately 2.57 minutes.[2]

  • Method 2 Protocol:

    • Prepare the mobile phase by mixing methanol and water (pH adjusted to 3.5 with orthophosphoric acid) in a 70:30 ratio.

    • Install an ODS Phenomenex column and equilibrate with the mobile phase at 1.0 mL/min.

    • Set the UV detection wavelength to 236 nm.

    • Inject the sample. Ruxolitinib should elute at approximately 8.59 minutes.[4]

  • Method 3 Protocol:

    • Prepare the mobile phase with 70% water and 30% acetonitrile, with 0.1% formic acid added to the mixture.

    • Use a Robusta C18 column and equilibrate the system at a flow rate of 1.0 mL/min.

    • Inject the sample. The expected retention time is around 8.1 minutes.[3]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in ruxolitinib chromatography.

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Problem Identification cluster_1 Investigation & Solution start Poor Peak Shape Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting peak_broadening Peak Broadening start->peak_broadening check_ph Check Mobile Phase pH (Too High?) peak_tailing->check_ph check_concentration Check Sample Concentration (Too High?) peak_fronting->check_concentration check_tubing Check Extra-Column Volume (Long Tubing?) peak_broadening->check_tubing adjust_ph Lower Mobile Phase pH (e.g., 2.5-3.5) check_ph->adjust_ph Yes check_column_age Check Column Age/History (Old or Contaminated?) check_ph->check_column_age No replace_column Replace Column check_column_age->replace_column Yes dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_solvent Check Sample Solvent vs. Mobile Phase check_concentration->check_solvent No match_solvent Prepare Sample in Mobile Phase check_solvent->match_solvent Incompatible optimize_tubing Minimize Tubing Length and Diameter check_tubing->optimize_tubing Yes check_flow_rate Check Flow Rate (Optimal?) check_tubing->check_flow_rate No optimize_flow_rate Optimize Flow Rate check_flow_rate->optimize_flow_rate Not Optimal check_temp Check Column Temperature (Stable?) check_flow_rate->check_temp Optimal use_oven Use Column Oven check_temp->use_oven Unstable

References

Common sources of error in ruxolitinib bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ruxolitinib bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ruxolitinib plasma concentrations show high variability between samples. What are the potential causes and solutions?

High variability in ruxolitinib plasma concentrations can stem from several factors throughout the bioanalytical workflow. Here are some common causes and troubleshooting steps:

  • Inconsistent Sample Collection and Handling: Ensure standardized procedures for blood collection, processing, and storage. Ruxolitinib is susceptible to degradation under certain conditions. For instance, it is known to be sensitive to light.[1][2]

  • Matrix Effects: The complex nature of plasma can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy of quantification.

    • Troubleshooting:

      • Evaluate matrix effects by comparing the response of ruxolitinib in post-extraction spiked plasma samples to that in a neat solution.

      • Employ a stable isotope-labeled internal standard (e.g., Ruxolitinib-13C9 or ruxolitinib-d9) to compensate for matrix effects.[3][4]

      • Optimize the sample preparation method. Protein precipitation is a common and effective method, but solid-phase extraction (SPE) may provide a cleaner extract.[5][6]

  • Metabolite Interference: Ruxolitinib is extensively metabolized, and some metabolites may be pharmacologically active.[7] While most LC-MS/MS methods are designed to be specific, it's crucial to ensure that the chosen mass transitions are unique to ruxolitinib and its internal standard.

    • Troubleshooting:

      • Confirm the specificity of your method by analyzing blank plasma samples from at least six different sources to check for interfering peaks at the retention times of ruxolitinib and the internal standard.[8]

      • If interference is suspected, chromatographic conditions may need to be optimized to separate the interfering species from the analyte of interest.

  • Inadequate Method Validation: An incompletely validated method may not be robust enough for routine use. Ensure your method is fully validated according to regulatory guidelines (e.g., FDA).[8][9]

Q2: I am observing poor recovery of ruxolitinib during sample preparation. How can I improve this?

Low recovery can lead to decreased sensitivity and inaccurate quantification. Here are some tips to improve ruxolitinib recovery:

  • Optimize Protein Precipitation:

    • Solvent Choice: Methanol and acetonitrile are commonly used for protein precipitation.[4][10] The choice of solvent can impact recovery, so it may be beneficial to test both.

    • Solvent-to-Plasma Ratio: The ratio of precipitation solvent to plasma volume is critical. Insufficient solvent may lead to incomplete protein precipitation and analyte loss.

  • pH Adjustment: The solubility of ruxolitinib is pH-dependent.[3] Adjusting the pH of the sample before extraction may improve recovery, but this needs to be carefully evaluated during method development.

  • Extraction Technique: While protein precipitation is simple and fast, solid-phase extraction (SPE) can offer higher recovery and cleaner samples.[6] Consider evaluating different SPE sorbents and elution solvents.

Q3: My calibration curve for ruxolitinib is not linear. What should I check?

A non-linear calibration curve can be caused by several issues:

  • Detector Saturation: If the concentration of the upper limit of quantification (ULOQ) is too high, it can saturate the detector. Try extending the calibration range to lower concentrations or diluting the high concentration standards.

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and within the linear range of the assay.

  • Issues with Standard Preparation: Inaccurate serial dilutions or degradation of stock solutions can lead to non-linearity. Prepare fresh stock and working solutions and verify their concentrations.

  • Matrix Effects: At very low concentrations, matrix effects can have a more pronounced impact, potentially affecting the linearity at the lower end of the curve.

Q4: I'm concerned about the stability of ruxolitinib in my samples. What are the recommended storage conditions and how can I assess stability?

Ruxolitinib stability should be thoroughly evaluated during method validation. Here are key stability aspects to consider:

  • Freeze-Thaw Stability: Assess the stability of ruxolitinib after multiple freeze-thaw cycles (e.g., three cycles).

  • Short-Term (Bench-Top) Stability: Evaluate the stability of ruxolitinib in the matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Determine the stability of ruxolitinib in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.

  • Light Sensitivity: Ruxolitinib is known to be unstable in the presence of light.[2] All sample handling and storage should be performed under conditions that protect the analyte from light.

Stability is typically assessed by analyzing quality control (QC) samples at low and high concentrations after exposure to the specific conditions and comparing the results to nominal concentrations. The mean concentration should be within ±15% of the nominal value.

Quantitative Data Summary

The following tables summarize key quantitative data from validated bioanalytical methods for ruxolitinib.

Table 1: Linearity and Sensitivity of Ruxolitinib Bioanalytical Methods

Analytical MethodMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
LC-MS/MSHuman Plasma10 - 200010
LC-MS/MSHuman Plasma0.5 - 4000.5
LC-MS/MSHuman Plasma0.01 - 2.00.01
RP-HPLCN/A5 - 200N/A
RP-HPLCN/A20 - 1200.4483
UPLCN/A50 - 150N/A

Data compiled from multiple sources.[3][4][8][11][12]

Table 2: Accuracy and Precision of a Validated LC-MS/MS Method

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
LLOQ10≤ 20≤ 2080 - 120
Low (QCL)20≤ 15≤ 1585 - 115
Medium (QCM)200≤ 15≤ 1585 - 115
High (QCH)1600≤ 15≤ 1585 - 115

Acceptance criteria based on FDA guidelines.[8]

Table 3: Recovery and Matrix Effect

AnalyteConcentration LevelExtraction Recovery (%)Matrix Effect (%)
RuxolitinibLow88.47 ± 1.50Not explicitly stated, but no significant interference observed
RuxolitinibMedium88.95 ± 1.25Not explicitly stated, but no significant interference observed
RuxolitinibHigh93.24 ± 0.85Not explicitly stated, but no significant interference observed

Data from a validated LC-MS/MS method.[8]

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of Ruxolitinib in Human Plasma

This protocol is a generalized example based on published methods.[4][8][13]

1. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of ruxolitinib in a suitable organic solvent (e.g., methanol or DMSO).

  • Serially dilute the stock solution with blank human plasma to prepare calibration standards covering the desired concentration range (e.g., 10-2000 ng/mL).[8]

  • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add a specific volume of internal standard solution (e.g., ruxolitinib-d9 in methanol).

  • Add a protein precipitation agent (e.g., 300 µL of methanol or acetonitrile).

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 column is commonly used (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm).[8]

  • Mobile Phase: A gradient elution with two mobile phases is typical:

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[5][8]

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ruxolitinib: e.g., m/z 307.1 → 186.0[4]

      • Ruxolitinib-d9 (IS): e.g., m/z 316.1 → 185.9[4]

4. Data Analysis:

  • Integrate the peak areas for ruxolitinib and the internal standard.

  • Calculate the peak area ratio (ruxolitinib/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of ruxolitinib in the QC and unknown samples from the calibration curve.

Visualizations

Ruxolitinib_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Cell Proliferation, Differentiation) Nucleus->Gene_Expression Regulates

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection 1. Sample Collection (Plasma) Sample_Storage 2. Sample Storage (-20°C or -80°C, Protected from light) Sample_Collection->Sample_Storage Sample_Prep 3. Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing 5. Data Processing LC_MS_Analysis->Data_Processing Result_Reporting 6. Result Reporting Data_Processing->Result_Reporting

Caption: A typical bioanalytical workflow for ruxolitinib quantification.

Troubleshooting_Logic Start Inaccurate Results? Check_Sample_Handling Review Sample Collection & Storage Start->Check_Sample_Handling Yes Check_Matrix_Effect Evaluate Matrix Effects Start->Check_Matrix_Effect Yes Check_Recovery Assess Sample Preparation Recovery Start->Check_Recovery Yes Check_Calibration Verify Calibration Curve Linearity Start->Check_Calibration Yes Check_Specificity Confirm Method Specificity Start->Check_Specificity Yes Solution Implement Corrective Actions Check_Sample_Handling->Solution Check_Matrix_Effect->Solution Check_Recovery->Solution Check_Calibration->Solution Check_Specificity->Solution

Caption: A logical approach to troubleshooting inaccurate ruxolitinib bioanalysis results.

References

Improving recovery of ruxolitinib during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ruxolitinib. This center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the recovery of ruxolitinib during sample extraction for bioanalysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of ruxolitinib from biological matrices.

Q1: I am experiencing low recovery of ruxolitinib during protein precipitation. What are the potential causes and solutions?

A1: Low recovery during protein precipitation is a frequent challenge. Here are the common culprits and how to address them:

  • Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate vortexing can lead to incomplete protein removal, trapping ruxolitinib in the protein pellet.

    • Solution: Ensure the ratio of the organic solvent to the sample is optimal. A common starting point is 3:1 (v/v) of methanol to plasma. Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.

  • Choice of Precipitating Solvent: The type of organic solvent used can significantly impact recovery.

    • Solution: While acetonitrile is a common choice for protein precipitation, methanol has been shown to provide excellent recovery for ruxolitinib, with rates between 88.47% and 93.24% having been reported.[1] If you are using acetonitrile and experiencing low recovery, consider switching to or testing methanol.

  • Precipitation Temperature: Low temperatures can sometimes enhance the precipitation of certain proteins, which might inadvertently co-precipitate the analyte.

    • Solution: Perform the precipitation and centrifugation steps at a consistent temperature, for example, at room temperature, unless a specific protocol requiring cold conditions is being followed. Centrifuging at a high speed (e.g., 14,000 g for 10 minutes) is crucial for forming a compact pellet.[1]

  • pH of the Sample: The pH of the sample can influence the solubility of ruxolitinib and its interaction with proteins.

    • Solution: Ruxolitinib's solubility is pH-dependent. While typically not requiring pH adjustment for protein precipitation, if you suspect pH is a factor, ensure your sample handling procedures are consistent and that the pH of your biological matrix has not been significantly altered.

Q2: My ruxolitinib recovery is inconsistent when using Solid-Phase Extraction (SPE). What should I check?

A2: Inconsistent SPE recovery often points to issues with the cartridge or the procedural steps.

  • Improper Cartridge Conditioning and Equilibration: Failure to properly prepare the SPE cartridge is a primary source of variability.

    • Solution: Always pre-condition the cartridge with an appropriate organic solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with an aqueous solution that mimics the sample's matrix to ensure proper analyte retention.

  • Incorrect Sorbent Selection: The choice of SPE sorbent is critical for selective retention of ruxolitinib.

    • Solution: For ruxolitinib, a reverse-phase sorbent is often suitable. The selection should be based on the physicochemical properties of ruxolitinib and the nature of the biological matrix.

  • Sample Loading Flow Rate: Loading the sample too quickly can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent.

    • Solution: Optimize the flow rate during sample loading. A slow and steady flow rate generally improves retention and reproducibility.

  • Wash and Elution Solvent Strength: Inappropriate solvent strength during the wash and elution steps can lead to premature elution of the analyte or incomplete recovery.

    • Solution: The wash solvent should be strong enough to remove interferences without eluting ruxolitinib. The elution solvent should be strong enough to completely recover the analyte from the sorbent. Methodical optimization of the solvent composition and pH for each step is recommended.

Q3: I'm considering Liquid-Liquid Extraction (LLE) for ruxolitinib. What factors are important for good recovery?

A3: LLE is a classic extraction technique, and its success hinges on several key parameters.

  • Choice of Extraction Solvent: The organic solvent must be immiscible with the aqueous sample and have a high affinity for ruxolitinib.

    • Solution: Methyl t-butyl ether (MTBE) has been successfully used for the liquid-liquid extraction of ruxolitinib from human plasma, with recovery rates reported to be between 87.2% and 92.7%.[2]

  • Sample pH Adjustment: The pH of the aqueous sample can dramatically affect the partition coefficient of ruxolitinib.

    • Solution: Adjust the pH of the plasma or serum sample to a level that ensures ruxolitinib is in its non-ionized form, which will favor its partitioning into the organic solvent.

  • Extraction Volume and Mixing: The ratio of organic solvent to the aqueous sample and the thoroughness of mixing are crucial for efficient extraction.

    • Solution: Use an adequate volume of the extraction solvent and ensure vigorous mixing (e.g., by vortexing) for a sufficient amount of time to allow for the transfer of the analyte into the organic phase.

  • Phase Separation: Incomplete separation of the aqueous and organic layers can lead to analyte loss and contamination.

    • Solution: Centrifugation can aid in achieving a clean separation between the two phases. Ensure that only the organic layer is collected without any of the aqueous phase.

Q4: Can sample handling and storage affect ruxolitinib recovery?

A4: Yes, improper handling and storage can lead to degradation of the analyte before extraction even begins.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can degrade ruxolitinib.

    • Solution: Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. Studies have shown that ruxolitinib is stable for at least three freeze-thaw cycles.[2]

  • Storage Temperature and Duration: Long-term storage at improper temperatures can lead to degradation.

    • Solution: Store plasma and serum samples at -70°C for long-term stability. Ruxolitinib has been found to be stable in human plasma for at least 372 days at -70°C.[2]

  • Stability in Solution: Ruxolitinib stability in the final extract solution should also be considered.

    • Solution: Analyze the extracted samples as soon as possible. If storage is necessary, evaluate the stability of ruxolitinib in the reconstitution solvent at the intended storage temperature.

Quantitative Data Summary

The following table summarizes reported recovery rates for ruxolitinib using different extraction methods from human plasma.

Extraction MethodExtraction Solvent/DetailsAnalyte ConcentrationAverage Recovery (%)Reference
Protein PrecipitationMethanol (3:1 v/v)Low QC88.47 ± 1.50[1]
Medium QC88.95 ± 1.25[1]
High QC93.24 ± 0.85[1]
Liquid-Liquid ExtractionMethyl t-butyl ether (MTBE)Not Specified87.2 - 92.7[2]

Experimental Protocols

Below are detailed methodologies for commonly used ruxolitinib extraction procedures.

Protocol 1: Protein Precipitation with Methanol[1]
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Precipitation Step:

    • Add 300 µL of methanol containing the internal standard to the plasma sample.

  • Mixing:

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 g for 10 minutes at room temperature.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a new sample vial for analysis.

  • Analysis:

    • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction with Methyl t-butyl ether (MTBE)[2]
  • Sample Preparation:

    • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition:

    • Add the internal standard solution to the plasma sample.

  • Extraction Step:

    • Add an appropriate volume of methyl t-butyl ether (MTBE) to the tube.

  • Mixing:

    • Vortex the mixture for a specified time (e.g., 5 minutes) to facilitate the extraction.

  • Centrifugation:

    • Centrifuge the tubes to achieve phase separation.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable mobile phase compatible with your analytical method.

  • Analysis:

    • Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Visualizations

JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a key role in cytokine signaling that can become dysregulated in various diseases. The diagram below illustrates this pathway and the point of inhibition by ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Activation cluster_stat STAT Activation cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 JAK2 JAK2 JAK_p p-JAK JAK1->JAK_p 2. Phosphorylation STAT STAT JAK_p->STAT 3. STAT Recruitment & Phosphorylation STAT_p p-STAT STAT->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK_p Inhibition

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Ruxolitinib Sample Extraction and Analysis

The following diagram outlines the general workflow for extracting ruxolitinib from a biological sample and preparing it for analysis.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation and Cleanup cluster_analysis Analysis Start Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Start->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect_Supernatant Collect Supernatant/Organic Layer Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (if applicable) Collect_Supernatant->Evaporate Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis Direct Injection (for PP) Reconstitute Reconstitute in Mobile Phase (if applicable) Evaporate->Reconstitute Reconstitute->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General workflow for ruxolitinib sample extraction.

References

Dealing with isobaric interferences for ruxolitinib quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isobaric interferences during the quantification of ruxolitinib.

Frequently Asked Questions (FAQs)

Q1: What are isobaric interferences and why are they a concern in ruxolitinib quantification?

A1: Isobaric interferences occur when compounds have the same nominal mass-to-charge ratio (m/z) as the analyte of interest (ruxolitinib). In the context of ruxolitinib, its major metabolites, particularly the hydroxylated forms, are often isobaric with the parent drug. If these metabolites are not chromatographically separated from ruxolitinib, they will be co-detected by the mass spectrometer, leading to an overestimation of the ruxolitinib concentration and inaccurate pharmacokinetic and pharmacodynamic assessments.

Q2: What are the main isobaric metabolites of ruxolitinib that can cause interference?

A2: Ruxolitinib is extensively metabolized, primarily by CYP3A4 and to a lesser extent by CYP2C9 enzymes. The main isobaric metabolites of concern are:

  • M18: A product of 2-hydroxylation on the cyclopentyl ring.

  • M16 and M27: Stereoisomers resulting from 3-hydroxylation on the cyclopentyl ring.

These metabolites have the same molecular weight as ruxolitinib and can produce fragment ions that are identical or very similar to those of the parent drug, making them significant potential interferents in LC-MS/MS analysis.

Q3: How can I determine if my ruxolitinib quantification is affected by isobaric interferences?

A3: Several indicators may suggest the presence of isobaric interference:

  • Poor chromatographic peak shape: Tailing or fronting of the ruxolitinib peak may indicate the presence of a co-eluting compound.

  • Inconsistent quantitative results: High variability in replicate injections or between different sample batches.

  • Matrix effects: Significant ion suppression or enhancement that varies between samples.

  • Review of raw data: Close inspection of the chromatograms may reveal shoulders on the main peak or satellite peaks that are not fully resolved.

Q4: What is the general approach to mitigate isobaric interferences?

A4: The most effective way to mitigate isobaric interferences is to achieve complete chromatographic separation of ruxolitinib from its metabolites. This is typically accomplished by optimizing the liquid chromatography (LC) method. Key parameters to adjust include the stationary phase (column chemistry), mobile phase composition, gradient elution profile, and flow rate.

Troubleshooting Guide

Issue: Suspected Isobaric Interference Leading to Inaccurate Ruxolitinib Quantification

This guide provides a systematic approach to troubleshooting and resolving isobaric interferences in your LC-MS/MS assay for ruxolitinib.

Step 1: Confirmation of Interference
  • Analyze Metabolite Standards (if available): If you have access to analytical standards of the M18, M16, and M27 metabolites, inject them individually and in a mixture with ruxolitinib to determine their retention times relative to the parent drug under your current chromatographic conditions.

  • High-Resolution Mass Spectrometry (HRMS): If metabolite standards are unavailable, HRMS can be used to confirm the presence of isobaric compounds by providing more accurate mass information, which may help to differentiate between ruxolitinib and its metabolites.

  • In-depth Chromatogram Analysis: Carefully examine the chromatograms of patient samples. Look for any asymmetries in the ruxolitinib peak that might suggest co-elution.

Step 2: Chromatographic Method Optimization

If interference is confirmed or strongly suspected, the following steps should be taken to optimize the chromatographic separation.

Experimental Protocol: Method Development for Separation of Ruxolitinib and its Isobaric Metabolites

  • Objective: To develop an LC-MS/MS method capable of chromatographically separating ruxolitinib from its major isobaric metabolites.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer.

  • Materials:

    • Ruxolitinib analytical standard.

    • Internal standard (e.g., ruxolitinib-d7).

    • HPLC-grade solvents (acetonitrile, methanol, water).

    • HPLC-grade additives (formic acid, ammonium acetate).

    • Blank biological matrix (e.g., human plasma).

  • Initial Chromatographic Conditions (Starting Point):

    • Column: A C18 column is a good starting point. Consider columns with different properties (e.g., phenyl-hexyl) if C18 does not provide adequate separation. A common choice is a column with dimensions of 2.1 mm x 50 mm and a particle size of 1.7 µm for UHPLC.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.

    • Gradient: Start with a shallow gradient and gradually increase the organic phase composition to elute the compounds. A typical starting gradient could be:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

    • Column Temperature: 40 °C.

  • Optimization Strategy:

    • Mobile Phase Composition: Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B). Methanol can sometimes provide different selectivity for hydroxylated metabolites compared to acetonitrile.

    • Gradient Slope: If co-elution persists, lengthen the gradient (i.e., decrease the %B change per minute) to improve resolution between closely eluting peaks.

    • Column Chemistry: If modifying the mobile phase and gradient is insufficient, test a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a biphenyl column) which can offer different retention mechanisms and improved selectivity for structurally similar compounds.

    • Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer run times.

Step 3: Method Validation

Once a method that separates ruxolitinib from its isobaric metabolites is developed, it must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should include assessments of:

  • Selectivity: Demonstrate that the method can differentiate and quantify ruxolitinib in the presence of its metabolites and other endogenous matrix components.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Linearity and Range: Establish the concentration range over which the assay is accurate, precise, and linear.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Assess the stability of ruxolitinib in the biological matrix under various storage and processing conditions.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for ruxolitinib quantification. Note that these are general examples, and specific performance may vary depending on the exact method and instrumentation used.

Table 1: Typical LC-MS/MS Method Parameters for Ruxolitinib Quantification

ParameterTypical Value/Condition
LC Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Optimized for separation of ruxolitinib and metabolites
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Ruxolitinib: e.g., m/z 307.2 -> 186.1
Internal Standard Ruxolitinib-d7: e.g., m/z 314.2 -> 186.1

Table 2: Typical Method Validation Performance

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)2.5 - 8.1%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)3.2 - 9.5%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.6 to 7.8%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limits< 15%

Visualizations

Ruxolitinib Metabolism and Potential for Isobaric Interference

Ruxolitinib Ruxolitinib (m/z 307.2) Metabolism Metabolism (CYP3A4, CYP2C9) Ruxolitinib->Metabolism M18 M18 (2-hydroxy) (Isobaric, m/z 307.2) Metabolism->M18 M16_M27 M16/M27 (3-hydroxy) (Isobaric, m/z 307.2) Metabolism->M16_M27 Other Other Metabolites Metabolism->Other

Caption: Ruxolitinib metabolism leading to isobaric metabolites.

Experimental Workflow for Troubleshooting Isobaric Interference

start Inaccurate Ruxolitinib Quantification confirm Confirm Interference (Metabolite Standards, HRMS) start->confirm optimize Optimize LC Method (Mobile Phase, Gradient, Column) confirm->optimize validate Validate Optimized Method (Selectivity, Accuracy, Precision) optimize->validate routine Routine Analysis validate->routine

Caption: Workflow for addressing isobaric interference.

Ruxolitinib Mechanism of Action: JAK-STAT Signaling Pathway

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes DNA DNA pSTAT->DNA Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->receptor Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Technical Support Center: (Rac)-Ruxolitinib-d9 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of (Rac)-Ruxolitinib-d9 in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in processed samples important?

A1: this compound is a deuterated form of Ruxolitinib, a Janus kinase (JAK) inhibitor.[1][2][3] It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of Ruxolitinib in biological matrices like plasma.[1][4] The stability of this compound is critical because its degradation would lead to inaccurate quantification of the target analyte, Ruxolitinib, compromising the reliability of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring data.

Q2: Under what conditions is Ruxolitinib (and by extension, Ruxolitinib-d9) known to be stable?

A2: Validated LC-MS/MS methods have demonstrated that Ruxolitinib is stable under various storage and handling conditions. These stability tests are generally applicable to its deuterated analogue, Ruxolitinib-d9. Stability has been confirmed for:

  • Bench-top storage: Ruxolitinib-containing plasma samples are stable at room temperature for at least 4 hours.[1]

  • Autosampler storage: Processed samples are stable in the autosampler for at least 24 hours.[1]

  • Freeze/thaw cycles: Ruxolitinib is stable through multiple freeze/thaw cycles.[1][4]

  • Long-term storage: Stability has been established for long-term storage at appropriate temperatures (e.g., -20°C).[1][4][5]

Q3: What are the known degradation pathways for Ruxolitinib?

A3: Forced degradation studies have shown that Ruxolitinib is susceptible to degradation under certain stress conditions. The primary degradation pathway is hydrolysis, with significant instability observed in both acidic and basic conditions.[6][7] Degradation is less pronounced under oxidative, thermal, and photolytic stress.[8][9] Four major hydrolytic degradation products have been identified.[7]

Q4: How is Ruxolitinib metabolized, and could this affect the stability of processed samples?

A4: Ruxolitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[10] While metabolism is an in vivo process, improper sample handling and storage (e.g., prolonged exposure to room temperature without enzyme inhibitors) could theoretically allow for some residual enzymatic activity in biological matrices, potentially leading to degradation. However, standard sample processing protocols, such as protein precipitation with organic solvents, are designed to denature enzymes and mitigate this risk.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in processed samples.

Observed Problem Potential Cause Recommended Action
Low or inconsistent this compound signal across a batch. Degradation during sample processing. • Ensure processing time at room temperature is minimized. • Verify the pH of all solutions used during extraction to avoid acidic or basic conditions. • Confirm that the protein precipitation solvent is added in the correct ratio to effectively stop enzymatic activity.
Instability in the autosampler. • Check the autosampler temperature and ensure it is maintained at the validated temperature (typically 4-8°C). • Re-evaluate the autosampler stability of this compound in the specific solvent used for reconstitution if the run time is exceptionally long.
Gradual decrease in this compound signal over the course of a long analytical run. Adsorption to plasticware. • Use low-adsorption vials and plates. • Ensure the final sample solvent is compatible with the analyte to prevent it from crashing out of solution.
Photodegradation. • Use amber vials or protect the autosampler from direct light, especially if photolytic degradation is suspected.
Presence of unexpected peaks interfering with the this compound peak. Formation of degradation products. • Review the sample processing and storage conditions. Exposure to extreme pH can cause hydrolysis.[7] • Perform a forced degradation study to identify potential degradation products and their retention times.
Contamination. • Analyze blank matrix and solvent injections to identify the source of contamination. • Ensure all glassware and plasticware are clean.
High variability in QC samples spiked with this compound. Inconsistent sample preparation. • Ensure precise and consistent pipetting of the internal standard solution. • Verify that the vortexing/mixing steps are adequate for complete homogenization.
Freeze/thaw instability. • Limit the number of freeze/thaw cycles for stock solutions and biological samples. • Prepare smaller aliquots of stock solutions to avoid repeated thawing of the main stock.

Experimental Protocols

Protocol 1: Bench-Top Stability Assessment

  • Sample Preparation: Spike blank plasma with this compound at low and high concentrations.

  • Incubation: Leave the spiked samples at room temperature for specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Processing: At each time point, process the samples using the validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Analysis: Compare the analyte response at each time point to the response at time zero. The deviation should be within ±15%.

Protocol 2: Freeze/Thaw Stability Assessment

  • Sample Preparation: Spike blank plasma with this compound at low and high concentrations.

  • Freeze/Thaw Cycles: Subject the samples to a series of freeze/thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12 hours followed by thawing unassisted at room temperature.

  • Processing: After the desired number of cycles (e.g., 1, 3, and 5), process the samples.

  • Analysis: Analyze the samples and compare the results to a control set of samples that have not undergone freeze/thaw cycles. The deviation should be within ±15%.

Protocol 3: Long-Term Stability Assessment

  • Sample Preparation: Prepare a set of QC samples in the biological matrix of interest.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis: Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months) and compare the results to the baseline (time zero) values. The mean concentration should be within ±15% of the nominal concentration.

Data Presentation

Table 1: Summary of Ruxolitinib Stability in Human Plasma

Stability Condition Duration Concentration Level Accuracy Range (%) Reference
Bench-Top (Room Temp)4 hoursLow and High QC97.44 - 111.58[1]
Autosampler24 hoursLow and High QC99.92 - 110.64[1]
Freeze/Thaw CyclesMultiple CyclesNot SpecifiedWithin ±15%[1][4]
Long-Term StorageNot SpecifiedNot SpecifiedWithin ±15%[1][4]

Table 2: Forced Degradation of Ruxolitinib

Stress Condition Degradation (%) Reference
Acid HydrolysisSignificant[7]
Base HydrolysisSignificant[7]
Oxidation (H₂O₂)0.75[8]
Thermal0.87[8]
Photolytic0.94[8]

Visualizations

cluster_0 Sample Processing Workflow Sample Collection Sample Collection Addition of this compound (IS) Addition of this compound (IS) Sample Collection->Addition of this compound (IS) Spiking Protein Precipitation Protein Precipitation Addition of this compound (IS)->Protein Precipitation e.g., Methanol Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Caption: A typical experimental workflow for the preparation of biological samples for LC-MS/MS analysis.

Start Start Inconsistent_IS_Signal Inconsistent IS Signal? Start->Inconsistent_IS_Signal Check_Benchtop_Stability Review Bench-Top Time & Temp Inconsistent_IS_Signal->Check_Benchtop_Stability Yes Problem_Resolved Problem Resolved Inconsistent_IS_Signal->Problem_Resolved No Check_Autosampler_Stability Verify Autosampler Temp & Run Time Check_Benchtop_Stability->Check_Autosampler_Stability Check_Pipetting_Accuracy Verify IS Pipetting Check_Autosampler_Stability->Check_Pipetting_Accuracy Check_Freeze_Thaw Review Freeze/Thaw Cycles Check_Pipetting_Accuracy->Check_Freeze_Thaw Degradation_Suspected Degradation Suspected? Check_Freeze_Thaw->Degradation_Suspected Review_pH Check pH of Solutions Degradation_Suspected->Review_pH Yes Contact_Support Further Investigation Needed Degradation_Suspected->Contact_Support No Forced_Degradation_Study Perform Forced Degradation Study Review_pH->Forced_Degradation_Study Forced_Degradation_Study->Problem_Resolved

Caption: A logical troubleshooting workflow for addressing inconsistent this compound signals.

References

Technical Support Center: Optimizing Gradient Elution for Ruxolitinib and its Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ruxolitinib and its internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their gradient elution methods.

Frequently Asked Questions (FAQs)

Q1: What are the common internal standards used for ruxolitinib analysis?

A1: Commonly used internal standards for ruxolitinib analysis include deuterated forms of the analyte such as Ruxolitinib-d9 and Ruxolitinib-13C9.[1] Another reported internal standard is 2,3-diaminonaphthalene.[2] The choice of internal standard will depend on the detection technique (e.g., UV, MS) and the availability of the compound. For mass spectrometry-based methods, a stable isotope-labeled internal standard is preferred to compensate for matrix effects and ionization variability.

Q2: What are typical starting conditions for gradient elution of ruxolitinib?

A2: A good starting point for gradient elution in reversed-phase HPLC is a mobile phase consisting of an aqueous component (A) and an organic component (B). For ruxolitinib analysis by LC-MS/MS, a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) has been successfully used.[1] A typical gradient might start with a low percentage of the organic phase (e.g., 15% B), which is then ramped up to elute ruxolitinib and its internal standard.[1]

Q3: What type of HPLC column is suitable for ruxolitinib analysis?

A3: C18 columns are widely reported for the separation of ruxolitinib. Specific examples include Zorbax SB C18, Thermo Hypersil GOLD C18, and Robusta C18 columns.[1][3][4] The choice of column will depend on the specific method requirements, such as particle size and column dimensions, to achieve the desired resolution and run time.

Q4: How can I improve the peak shape for ruxolitinib and its internal standard?

A4: Poor peak shape can be caused by several factors. Ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting a sample in a strong solvent can lead to peak broadening.[5] Adjusting the pH of the mobile phase can also improve peak shape, especially if the analyte is ionizable. For ruxolitinib, which has pKa values of 4.3 and 11.8, controlling the mobile phase pH is important.[6] Using a mobile phase with a pH around 3.5 has been reported to yield good separation.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate injection solventDissolve the sample in the initial mobile phase or a weaker solvent.[5]
Mobile phase pH not optimalAdjust the mobile phase pH. A pH of around 3.5 has been shown to be effective for ruxolitinib.[7]
Column overloadReduce the injection volume or the concentration of the sample.
Column contamination or degradationWash the column with a strong solvent or replace the column if necessary.
Shifting Retention Times Inconsistent mobile phase preparationEnsure accurate and consistent preparation of the mobile phase, including the pH.
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.[1][2]
Pump malfunction or leaksCheck the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Column equilibration is insufficientEnsure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Low Sensitivity/Poor Signal Suboptimal detector settingsOptimize detector parameters, such as wavelength for UV detection or ionization source settings for MS detection. For fluorescence detection of ruxolitinib, excitation and emission wavelengths of 320 nm and 386 nm have been used.[2]
Sample degradationEnsure proper storage of stock and working solutions, typically at -20°C.[2]
Matrix effects (in LC-MS/MS)Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] Optimize sample preparation to remove interfering substances.
Extra or Ghost Peaks Contamination in the mobile phase or systemUse high-purity solvents and degas the mobile phase. Flush the system to remove any contaminants.
Carryover from previous injectionsImplement a needle wash step in the injection sequence. Injecting a blank after a high-concentration sample can confirm carryover.[1]

Experimental Protocols

Sample Preparation Protocol for Plasma Samples

This protocol is a general guideline based on established methods.[2][8]

  • Stock Solutions: Prepare stock solutions of ruxolitinib and the internal standard (e.g., 2,3-diaminonaphthalene) in a suitable organic solvent like DMSO.[2]

  • Working Solutions: Dilute the stock solutions with an appropriate solvent (e.g., methanol or water) to create working solutions for calibration standards and quality controls.[2]

  • Spiking: Spike blank plasma with the ruxolitinib working solution to create calibration standards and quality control samples at various concentrations.

  • Internal Standard Addition: Add a fixed amount of the internal standard working solution to all samples, including calibration standards, quality controls, and unknown samples.

  • Protein Precipitation: Precipitate plasma proteins by adding a precipitating agent (e.g., acetonitrile or methanol). Vortex the samples to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase to enhance sensitivity and improve peak shape.

Representative Gradient HPLC Method Parameters

The following table summarizes typical parameters for a gradient HPLC method for ruxolitinib analysis, compiled from various sources.[1][2][9]

Parameter Value
Column C18 (e.g., Thermo Hypersil GOLD C18, 50 mm x 2.1 mm, 3.0 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1][9]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[1][9]
Flow Rate 0.3 - 1.0 mL/min[2][9]
Column Temperature 35 - 40°C[1][2]
Injection Volume 5 - 20 µL
Detector MS/MS or Fluorescence (Ex: 320 nm, Em: 386 nm)[1][2]
Gradient Program Start at a low %B, ramp up to a high %B, then return to initial conditions and equilibrate. A specific example involves starting with 15% B, ramping to a higher percentage, and then re-equilibrating.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Gradient HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Injection Injection Collect_Supernatant->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection Detection (MS/MS or FLD) Gradient_Elution->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Ruxolitinib Calibration_Curve->Quantification

Caption: Workflow for Ruxolitinib Analysis.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_retention_time Retention Time Shift cluster_sensitivity Low Sensitivity Start Chromatographic Issue Identified Check_Solvent Check Injection Solvent Start->Check_Solvent Peak Shape Issue Check_Mobile_Phase Verify Mobile Phase Prep Start->Check_Mobile_Phase RT Shift Optimize_Detector Optimize Detector Settings Start->Optimize_Detector Sensitivity Issue Adjust_pH Adjust Mobile Phase pH Check_Solvent->Adjust_pH Check_Overload Check for Column Overload Adjust_pH->Check_Overload Check_Temp Check Column Temperature Check_Mobile_Phase->Check_Temp Check_Pump Inspect Pump and for Leaks Check_Temp->Check_Pump Check_Sample_Stability Verify Sample Stability Optimize_Detector->Check_Sample_Stability Investigate_Matrix Investigate Matrix Effects Check_Sample_Stability->Investigate_Matrix

Caption: Troubleshooting Logic Flowchart.

References

How to resolve co-eluting peaks in ruxolitinib analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of ruxolitinib, with a specific focus on co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can significantly impact the accuracy and precision of ruxolitinib quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Poor resolution or co-elution of ruxolitinib with an interfering peak.

Potential Causes and Solutions:

1. Co-elution with Metabolites: Ruxolitinib is metabolized in vivo, primarily by CYP3A4, into several active metabolites. The major metabolite, M18 (a hydroxylated form), and other minor metabolites can potentially co-elute with the parent drug.

  • Symptom: Broad or asymmetrical peak for ruxolitinib, or a shoulder on the main peak, especially in plasma samples.

  • Solution:

    • Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) content and the pH of the aqueous phase can alter the selectivity between ruxolitinib and its metabolites.

    • Gradient Elution: Employing a gradient elution program can often provide the necessary resolving power to separate closely eluting compounds. Start with a lower percentage of the organic solvent and gradually increase it.

    • Column Chemistry: Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl column) can change the retention mechanism and improve separation.

2. Co-elution with Degradation Products: Forced degradation studies have shown that ruxolitinib can degrade under stress conditions (acidic, basic, oxidative, and photolytic) to form various degradation products. These impurities may be present in the sample and co-elute with the active pharmaceutical ingredient (API).

  • Symptom: Appearance of new, unexpected peaks near the ruxolitinib peak, particularly in stability-indicating assays or when analyzing older samples.

  • Solution:

    • High-Resolution Chromatography: Utilize a UHPLC system with a sub-2 µm particle size column to enhance peak efficiency and resolution.

    • Method Optimization: A systematic approach to method development, such as varying the gradient slope, temperature, and flow rate, can help to resolve ruxolitinib from its degradation products.

    • Reference Standards: If available, inject reference standards of known degradation products to confirm their retention times and aid in method optimization.

3. Matrix Effects and Co-elution with Endogenous Components: Biological matrices, such as plasma, are complex and contain numerous endogenous components that can interfere with the analysis of ruxolitinib.

  • Symptom: Poor peak shape, ion suppression or enhancement in LC-MS/MS, and inconsistent results between different sample lots.

  • Solution:

    • Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Options include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation followed by a clean-up step.

    • Chromatographic Selectivity: As with metabolites and degradants, optimizing the mobile phase and stationary phase is crucial.

    • Mass Spectrometry Detection: In LC-MS/MS analysis, use highly selective multiple reaction monitoring (MRM) transitions for both ruxolitinib and its internal standard to minimize the impact of co-eluting matrix components.

Logical Workflow for Troubleshooting Co-eluting Peaks:

The following diagram illustrates a step-by-step approach to troubleshooting co-elution issues in ruxolitinib analysis.

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed check_system 1. Verify System Performance (Pressure, Baseline Noise) start->check_system system_ok System OK? check_system->system_ok fix_system Address System Issues (Leaks, Pump, Detector) system_ok->fix_system No identify_source 2. Identify Potential Source of Co-elution system_ok->identify_source Yes fix_system->check_system metabolites Metabolites identify_source->metabolites degradants Degradation Products identify_source->degradants matrix Matrix Components identify_source->matrix optimize_method 3. Optimize Chromatographic Method metabolites->optimize_method degradants->optimize_method optimize_sample_prep 4. Refine Sample Preparation matrix->optimize_sample_prep adjust_mobile_phase a. Adjust Mobile Phase (Organic %, pH, Buffer) optimize_method->adjust_mobile_phase change_gradient b. Modify Gradient Profile optimize_method->change_gradient change_column c. Change Column (Stationary Phase, Dimensions) optimize_method->change_column resolution_achieved Resolution Achieved? adjust_mobile_phase->resolution_achieved change_gradient->resolution_achieved change_column->resolution_achieved spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle protein_precipitation Protein Precipitation + Cleanup optimize_sample_prep->protein_precipitation spe->resolution_achieved lle->resolution_achieved protein_precipitation->resolution_achieved end End: Method Validated resolution_achieved->end Yes re_evaluate Re-evaluate and Combine Strategies resolution_achieved->re_evaluate No re_evaluate->optimize_method re_evaluate->optimize_sample_prep

Caption: A logical workflow for troubleshooting co-eluting peaks in ruxolitinib analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with ruxolitinib?

A1: The most common potential co-eluting compounds are its metabolites, particularly the M18 metabolite, and various degradation products that can form under stress conditions. Endogenous components from biological matrices like plasma can also cause interference.

Q2: How can I quickly check if my peak impurity is a known metabolite?

A2: If you are using LC-MS/MS, you can look for the characteristic mass-to-charge ratio (m/z) of the known metabolites. For example, the M18 metabolite is a hydroxylated form of ruxolitinib and will have a corresponding mass shift.

Q3: What is the first thing I should do if I observe peak tailing for ruxolitinib?

A3: First, ensure that your mobile phase pH is appropriate for ruxolitinib, which has pKa values of approximately 4.3 and 11.8. Operating at a pH that ensures ruxolitinib is in a single ionic form can improve peak shape. Also, check for potential column contamination or degradation.

Q4: Can I use an isocratic method for ruxolitinib analysis?

A4: While some simple isocratic methods for ruxolitinib in pharmaceutical formulations exist, a gradient elution is generally recommended for the analysis of ruxolitinib in complex matrices like plasma. A gradient method provides better resolution to separate ruxolitinib from its metabolites and endogenous interferences.

Q5: What type of column is best suited for ruxolitinib analysis?

A5: C18 columns are the most commonly used stationary phases for ruxolitinib analysis. However, if you are facing co-elution issues, exploring columns with different selectivities, such as phenyl-hexyl or biphenyl phases, can be beneficial.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Ruxolitinib Analysis

ParameterMethod 1 (LC-MS/MS)Method 2 (HPLC-UV)Method 3 (UHPLC)
Column Thermo Hypersil GOLD C18 (50 x 2.1 mm, 3.0 µm)Robusta C18 (250 x 4.6 mm, 5 µm)Eclipse Plus C18 RRHD (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in WaterWater with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B 0.1% Formic acid in MethanolAcetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 15% B for 1 min, to 85% B in 1 min, hold for 0.2 min, return to 15% BIsocratic: 70:30 (A:B)Gradient optimized for separation of degradants
Flow Rate 0.4 mL/min1.0 mL/min0.5 mL/min
Temperature 40 °C25 °C30 °C
Retention Time ~1.42 min~8.1 minVariable

Note: Retention times are approximate and can vary based on the specific system and conditions.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Ruxolitinib in Human Plasma

This protocol is based on a validated method for the quantification of ruxolitinib in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of methanol containing the internal standard (e.g., ruxolitinib-d9).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: Thermo Hypersil GOLD C18 (50 x 2.1 mm, 3.0 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1.0 min: 15% B

      • 1.0-2.0 min: 15% to 85% B

      • 2.0-2.2 min: 85% B

      • 2.2-2.3 min: 85% to 15% B

      • 2.3-3.0 min: 15% B

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ruxolitinib: m/z 307.2 → 186.1

      • Ruxolitinib-d9 (IS): m/z 316.2 → 186.1

Protocol 2: HPLC-UV Method for Ruxolitinib in Pharmaceutical Formulations

This protocol is suitable for the quantification of ruxolitinib in tablets.

  • Standard and Sample Preparation:

    • Prepare a stock solution of ruxolitinib reference standard in a suitable solvent (e.g., methanol or mobile phase).

    • Grind tablets to a fine powder. Weigh a portion of the powder equivalent to a known amount of ruxolitinib and dissolve it in the same solvent as the standard.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A mixture of water and acetonitrile (e.g., 70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 258 nm.

Signaling Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes play a crucial role in the JAK-STAT signaling pathway, which is a key regulator of cell proliferation, differentiation, and immune response.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription initiates ruxolitinib Ruxolitinib ruxolitinib->jak inhibits

Ruxolitinib LC-MS/MS Assays: Technical Support Center for Minimizing Carryover

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover in ruxolitinib Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Troubleshooting Guide

Q1: I am observing significant carryover of ruxolitinib in my blank injections following a high concentration sample. What are the initial steps to diagnose the problem?

A1: The first step is to differentiate between carryover and system contamination. A systematic approach involving strategic blank injections can help pinpoint the source.

  • Experimental Protocol: Carryover vs. Contamination Diagnosis

    • Inject a blank solvent (pre-blank) to establish a baseline.

    • Inject a high concentration ruxolitinib standard.

    • Inject a series of three to five blank solvents (post-blanks) immediately after the high concentration standard.

    • Analysis:

      • Classic Carryover: The ruxolitinib peak area will be highest in the first post-blank and progressively decrease with each subsequent blank injection.

      • System Contamination: A consistent ruxolitinib peak area will be observed across all blank injections (pre- and post-blanks).

Below is a flowchart to guide the initial troubleshooting process.

G Fig. 1: Initial Carryover Troubleshooting Workflow start Observe Ruxolitinib Peak in Blank Injection test_carryover Inject High Concentration Standard Followed by Multiple Blanks start->test_carryover carryover_pattern Peak Area Decreases with Each Blank? test_carryover->carryover_pattern classic_carryover Classic Carryover Detected carryover_pattern->classic_carryover Yes contamination System Contamination Suspected carryover_pattern->contamination No troubleshoot_carryover Proceed to Carryover Source Investigation classic_carryover->troubleshoot_carryover troubleshoot_contamination Investigate Contamination Sources (e.g., Solvents, Vials) contamination->troubleshoot_contamination

Fig. 1: Initial Carryover Troubleshooting Workflow

Q2: I've confirmed classic carryover. What are the most common sources and how can I investigate them?

A2: The most common sources of carryover in an LC-MS/MS system are the autosampler, injector valve, sample loop, and the analytical column. A systematic isolation of these components is an effective way to identify the primary contributor.

  • Experimental Protocol: Systematic Component Isolation

    • Isolate the Column: Replace the analytical column with a union. Run the same sequence of high concentration standard and blanks. If carryover is significantly reduced, the column is a major source.

    • Isolate the Autosampler: If carryover persists with the column removed, the autosampler (needle, sample loop, injection valve) is the likely culprit.

    • Inspect Consumables: Worn rotor seals in the injector valve, scratched needles, or contaminated fittings can create dead volumes where ruxolitinib can be retained.

The following diagram illustrates the process of identifying the carryover source.

G Fig. 2: Carryover Source Identification Workflow start Classic Carryover Confirmed remove_column Replace Column with a Union and Re-run Test start->remove_column carryover_persists Carryover Still Present? remove_column->carryover_persists column_issue Column is a Primary Source of Carryover carryover_persists->column_issue No autosampler_issue Autosampler is a Primary Source of Carryover carryover_persists->autosampler_issue Yes clean_column Optimize Column Wash and/or Replace Column column_issue->clean_column clean_autosampler Optimize Autosampler Wash and Inspect Consumables autosampler_issue->clean_autosampler

Fig. 2: Carryover Source Identification Workflow

Q3: How can I optimize my autosampler wash solution to minimize ruxolitinib carryover?

A3: Ruxolitinib is a basic compound with moderate hydrophobicity. An effective wash solution should have a composition that can efficiently solubilize and remove it from the needle and sample loop surfaces. A multi-step wash with solvents of varying polarity and pH is often most effective.

  • Recommended Wash Solution Strategies:

    • Strong Organic Solvent: Use a high percentage of an organic solvent in which ruxolitinib is soluble, such as methanol or acetonitrile.

    • Acidified Wash: Incorporating a small amount of acid (e.g., 0.1-0.5% formic acid) can help to protonate ruxolitinib, increasing its solubility in aqueous-organic mixtures.

    • Basic Wash: A wash with a low concentration of a basic modifier (e.g., 0.1-0.5% ammonium hydroxide) can be effective in removing ruxolitinib by neutralizing any acidic sites on the system components where it might adsorb.

    • Multi-Solvent Wash: A sequence of washes can be highly effective. For example:

      • Wash 1: Acetonitrile/Water (80:20) with 0.5% Formic Acid

      • Wash 2: Isopropanol/Water (50:50)

      • Wash 3: Water/Methanol (90:10)

  • Experimental Protocol: Wash Solution Optimization

    • Prepare several different wash solutions based on the strategies above.

    • For each wash solution, run a sequence of a high concentration ruxolitinib standard followed by at least three blank injections.

    • Compare the peak area of ruxolitinib in the first blank injection for each wash solution.

    • The wash solution that results in the lowest peak area is the most effective.

Wash Solution Component Rationale for Ruxolitinib
Methanol/Acetonitrile Good organic solvents for solubilizing ruxolitinib.
Isopropanol A stronger organic solvent that can be effective for more stubborn residues.
Formic Acid (acidic) Protonates the basic ruxolitinib molecule, increasing its solubility.
Ammonium Hydroxide (basic) Can help to deprotonate any acidic silanol groups on surfaces, reducing ionic interactions with ruxolitinib.

Frequently Asked Questions (FAQs)

Q4: What is a typical level of carryover observed for ruxolitinib in a validated LC-MS/MS assay?

A4: In a published validated LC-MS/MS method for the quantification of ruxolitinib in human plasma, the following carryover rates were observed[1]:

Blank Injection Ruxolitinib Carryover (%) Internal Standard Carryover (%)
First Blank after High Concentration1.200.10
Second Blank after High Concentration0.600.10

These levels were considered negligible and did not impact the accuracy of the quantitative analysis[1].

Q5: Can the mobile phase composition affect ruxolitinib carryover?

A5: Yes, the mobile phase composition, particularly the final gradient conditions, can significantly impact carryover. If the mobile phase at the end of the gradient is not strong enough to elute all of the ruxolitinib from the column, it can lead to carryover in the subsequent injection.

  • Troubleshooting Tip: Ensure your gradient program includes a high organic wash step at the end of each run to effectively strip the column of any retained ruxolitinib. Cycling between high and low organic mobile phases during the column wash can also be more effective than a continuous high organic wash.

Q6: What are the key physicochemical properties of ruxolitinib that are relevant to carryover?

A6: Understanding the physicochemical properties of ruxolitinib is essential for developing strategies to minimize carryover.

Property Value Implication for Carryover
Molecular Weight 306.37 g/mol -
logP ~2.1Indicates moderate hydrophobicity, suggesting it can adsorb to reversed-phase columns and other non-polar surfaces.
pKa (Strongest Basic) ~5.24As a basic compound, it can interact with acidic sites on silica-based columns and other surfaces, leading to adsorption and carryover.
Solubility Soluble in DMSO and Ethanol; sparingly soluble in aqueous buffers.The choice of autosampler wash solution should be based on solvents in which ruxolitinib is highly soluble.

Q7: Are there any specific LC columns that are less prone to ruxolitinib carryover?

A7: While specific column recommendations for ruxolitinib carryover are not extensively documented in comparative studies, general principles apply. Columns with advanced end-capping or those with hybrid particle technology can reduce the number of exposed acidic silanol groups, which can be sites of interaction for basic compounds like ruxolitinib. A validated method for ruxolitinib successfully utilized a Thermo Hypersil GOLD C18 column[1]. When troubleshooting, it may be beneficial to test columns with different base materials or bonding technologies.

Detailed Experimental Protocols

Protocol 1: Standard Operating Procedure for Carryover Assessment

  • Objective: To quantify the percentage of carryover in a ruxolitinib LC-MS/MS assay.

  • Materials:

    • Blank matrix (e.g., human plasma)

    • Ruxolitinib analytical standard

    • Lower Limit of Quantification (LLOQ) sample

    • Upper Limit of Quantification (ULOQ) sample

  • Procedure:

    • Inject a blank matrix sample to confirm no baseline interference.

    • Inject the LLOQ sample and record the peak area.

    • Inject the ULOQ sample.

    • Immediately following the ULOQ injection, inject a blank matrix sample and record the peak area of any ruxolitinib peak observed.

    • (Optional) Inject a second blank matrix sample to assess further carryover reduction.

  • Calculation:

    • % Carryover = (Peak Area in Blank after ULOQ / Peak Area in LLOQ) * 100

  • Acceptance Criteria: Typically, the carryover peak in the blank injection should be less than 20% of the response of the LLOQ.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Ruxolitinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ruxolitinib is critical for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety and efficacy. This guide provides a comparative overview of various analytical methods for ruxolitinib quantification, with a focus on performance data from different laboratory validations.

Ruxolitinib is a potent Janus kinase (JAK) inhibitor that selectively targets JAK1 and JAK2, key enzymes in cytokine and growth factor signaling pathways.[1] It is an oral medication approved for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[1] Given the significant variability in ruxolitinib plasma levels among patients, precise and reliable quantification methods are essential for personalized dosing strategies to optimize therapeutic outcomes by minimizing toxicity and enhancing efficacy.[2][3]

This guide summarizes quantitative data from several validated bioanalytical methods, details the experimental protocols, and provides visual representations of the drug's mechanism of action and the analytical workflow.

Comparative Performance of Ruxolitinib Quantification Methods

The primary methods for the bioanalysis of ruxolitinib are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). LC-MS/MS is generally favored for its high sensitivity and specificity, especially for complex biological matrices like plasma.

Table 1: Comparison of LC-MS/MS Method Performance for Ruxolitinib Quantification in Human Plasma

Parameter Method 1 [2][4]Method 2 [5]Method 3 [6]
Linearity Range (ng/mL) 10 - 200010 - 25000.5 - 400
Correlation Coefficient (r²) > 0.99> 0.99Not Reported
Lower Limit of Quantification (LLOQ) (ng/mL) 10100.5
Intra-day Precision (%RSD/%CV) ≤ 6.46%< 14.26% (at lower conc.)< 9.94% (at higher conc.)Within acceptable standards
Inter-day Precision (%RSD/%CV) ≤ 7.50%< 14.81% (at lower conc.)< 6.37% (at higher conc.)Within acceptable standards
Accuracy (%RE) 91.04% - 114.21%Not explicitly statedWithin acceptable standards
Recovery > 85%Not ReportedWithin acceptable standards

Table 2: Comparison of HPLC Method Performance for Ruxolitinib Quantification

Parameter Method 1 (HPLC-UV) [7]Method 2 (RP-HPLC) [8]
Linearity Range (µg/mL) Not specified for linearity range20 - 120
Correlation Coefficient (r²) Not Reported0.9999
Limit of Detection (LOD) 7 ng/mL0.1496 µg/mL
Limit of Quantification (LOQ) Not specified0.4483 µg/mL
Precision (%CV) Repeatability: ≤ 1.3%Intermediate Precision: ≤ 2.9%Not Reported
Accuracy (% Recovery) 96.3% - 106.3%98.68% – 99.80%

Experimental Protocols

Below are detailed methodologies for representative ruxolitinib quantification assays.

Protocol 1: LC-MS/MS Quantification of Ruxolitinib in Human Plasma[2][3][4]

This method is designed for high sensitivity and specificity in a clinical setting.

1. Sample Preparation:

  • Utilize protein precipitation for sample cleanup.
  • To a plasma sample, add an internal standard (e.g., Ruxolitinib-13C9).
  • Precipitate proteins by adding methanol.
  • Vortex and centrifuge the mixture to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

2. Chromatographic Separation:

  • HPLC System: A standard high-performance liquid chromatography system.
  • Column: Thermo Hypersil GOLD C18 column (50 mm × 2.1 mm, 3.0 µm).[2]
  • Mobile Phase:
  • Phase A: 0.1% formic acid in water.
  • Phase B: 0.1% formic acid in methanol.
  • Elution: Gradient elution.
  • Flow Rate: 300 µL/min.[5]

3. Mass Spectrometric Detection:

  • Instrument: A tandem mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Monitored Transitions:
  • Ruxolitinib: m/z 307.1 → 186.0.[6]
  • Internal Standard (Ruxolitinib-d9): m/z 316.1 → 185.9.[6]
  • Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard.

Protocol 2: RP-HPLC-UV Quantification of Ruxolitinib in Tablet Formulation[8]

This method is suitable for quality control of pharmaceutical dosage forms.

1. Standard and Sample Preparation:

  • Prepare a standard stock solution of ruxolitinib in a suitable solvent.
  • For tablets, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a specific amount of ruxolitinib in the mobile phase, sonicate, and filter.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: ODS Phenomenex analytical column (250mm × 4.6mm, 5µm particle size).[8]
  • Mobile Phase: Methanol and water (pH 3.5 adjusted with Orthophosphoric Acid) in a 70:30 v/v ratio.[8]
  • Flow Rate: 1.0 mL/min.[8]
  • Detection Wavelength: 236 nm.[8]
  • Retention Time: Approximately 8.59 min.[8]

3. Quantification:

  • Create a calibration curve by injecting a series of standard solutions of known concentrations.
  • Quantify the ruxolitinib concentration in the sample by comparing its peak area to the calibration curve.

Visualized Pathways and Workflows

Ruxolitinib's Mechanism of Action: The JAK/STAT Pathway

Ruxolitinib functions by inhibiting the Janus kinases (JAK1 and JAK2), which disrupts the downstream signaling of various cytokines and growth factors involved in myeloproliferation and inflammation.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene

Caption: The JAK/STAT signaling pathway and the inhibitory action of ruxolitinib.

General Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for quantifying ruxolitinib in biological samples using LC-MS/MS.

LCMS_Workflow start Plasma Sample Collection is Add Internal Standard start->is Step 1 prep Sample Preparation (Protein Precipitation) lc LC Separation (C18 Column) prep->lc Step 3 is->prep Step 2 ms MS/MS Detection (ESI+) lc->ms Step 4 data Data Acquisition ms->data Step 5 quant Quantification (Peak Area Ratio) data->quant Step 6 end Concentration Result quant->end Final

Caption: A generalized experimental workflow for ruxolitinib quantification by LC-MS/MS.

References

Comparative Guide to Ruxolitinib Assay Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of different analytical methods for the quantification of ruxolitinib, focusing on the key performance characteristics of linearity and analytical range. The information is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of ruxolitinib.

Introduction to Ruxolitinib

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in hematopoiesis and immune function by transducing signals from various cytokines and growth factors.[2][3] By inhibiting JAK1 and JAK2, ruxolitinib effectively modulates the downstream signaling cascade, making it an effective therapeutic agent for myeloproliferative neoplasms such as myelofibrosis and polycythemia vera.[2][4] Given its therapeutic importance, accurate and precise quantification of ruxolitinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[5][6][7]

Ruxolitinib's Mechanism of Action: The JAK-STAT Pathway

Ruxolitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by ruxolitinib.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Ruxolitinib Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation pJAK P-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT P-STAT STAT->pSTAT Dimer P-STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Assay_Workflow Bioanalytical Assay Workflow for Ruxolitinib cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev1 Select Analytical Technique (e.g., LC-MS/MS, HPLC) Dev2 Optimize Sample Preparation Dev1->Dev2 Dev3 Optimize Chromatographic & Detection Parameters Dev2->Dev3 Val1 Assess Specificity & Selectivity Dev3->Val1 Val2 Determine Linearity & Range Val1->Val2 Val3 Evaluate Accuracy & Precision Val2->Val3 Val4 Investigate Matrix Effect & Recovery Val3->Val4 Val5 Assess Stability Val4->Val5 App1 Sample Collection & Processing Val5->App1 App2 Analysis with Validated Method App1->App2 App3 Data Interpretation & Reporting App2->App3

References

Ruxolitinib-d9 versus Ruxolitinib-¹³C₉ as an Internal Standard: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ruxolitinib, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative assays. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards, Ruxolitinib-d9 and Ruxolitinib-¹³C₉, supported by experimental data and detailed methodologies.

The selection of a stable isotope-labeled internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and be stable under all processing and storage conditions. While both deuterated (d) and ¹³C-labeled internal standards are widely used, they possess distinct characteristics that can influence assay performance. Generally, ¹³C-labeled standards are considered the "gold standard" as they are less prone to isotopic exchange and exhibit closer chromatographic co-elution with the parent drug compared to their deuterated counterparts.[1][2] However, deuterated standards are often more readily available and cost-effective.[1][3]

This guide delves into a direct comparison of Ruxolitinib-d9 and Ruxolitinib-¹³C₉, leveraging data from published bioanalytical methods to inform the selection process for the quantitative analysis of Ruxolitinib in biological matrices.

Comparative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Ruxolitinib using either Ruxolitinib-¹³C₉ or Ruxolitinib-d9 as the internal standard.

Table 1: Method Performance using Ruxolitinib-¹³C₉ Internal Standard

ParameterPerformance MetricSource
Linearity (ng/mL)10 - 2000[4]
Correlation Coefficient (r²)> 0.99[4][5][6]
Precision (CV%)
- Intra-day< 15%[4]
- Inter-day< 15%[4]
Accuracy (% Bias)
- Intra-day85% - 115%[4]
- Inter-day85% - 115%[4]
Recovery (%)
- Ruxolitinib88.47% - 93.24%[4]
- Ruxolitinib-¹³C₉Not explicitly stated, but consistent and reproducible[4]
Lower Limit of Quantification (LLOQ) (ng/mL)10[4]
StabilityStable under various conditions (bench-top, freeze/thaw, long-term)[4]

Table 2: Method Performance using Ruxolitinib-d9 Internal Standard

ParameterPerformance MetricSource
Linearity (ng/mL)0.5 - 400[7]
Correlation Coefficient (r²)> 0.99[7]
Precision (CV%)
- Intra-dayWithin acceptable limits[7]
- Inter-dayWithin acceptable limits[7]
Accuracy (% Bias)
- Intra-dayWithin acceptable limits[7]
- Inter-dayWithin acceptable limits[7]
Recovery (%)Within acceptable standards[7]
Lower Limit of Quantification (LLOQ) (ng/mL)0.5[7]
StabilityWithin acceptable standards[7]

Experimental Protocols

Below are detailed methodologies for the quantification of Ruxolitinib in human plasma using either Ruxolitinib-¹³C₉ or Ruxolitinib-d9 as the internal standard.

Method 1: Quantification of Ruxolitinib using Ruxolitinib-¹³C₉ Internal Standard

This method is adapted from a validated LC-MS/MS assay for the therapeutic drug monitoring of Ruxolitinib in human plasma.[4]

1. Sample Preparation:

  • To 100 µL of human plasma, add 300 µL of methanol containing the internal standard, Ruxolitinib-¹³C₉.

  • Vortex the mixture vigorously to precipitate proteins.

  • Centrifuge at 14,000 g for 10 minutes.

  • Transfer the clear supernatant to a new sample vial.

  • Inject a 1 µL aliquot into the UHPLC-MS/MS system.[4]

2. Liquid Chromatography:

  • Column: Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm) with a guard column.[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Flow Rate: 350 µL/min.

  • Gradient Elution: A gradient elution strategy is employed to enhance retention and differentiation.[4] (Specific gradient details would need to be optimized).

3. Mass Spectrometry:

  • Instrument: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ion Transitions (m/z):

    • Ruxolitinib: 307.4 → 186.2

    • Ruxolitinib-¹³C₉: Not explicitly stated in the source, but would be approximately 316.4 → 195.2 (assuming 9 ¹³C atoms on the core structure).

Method 2: Quantification of Ruxolitinib using Ruxolitinib-d9 Internal Standard

This method is based on a published LC-MS/MS assay for monitoring Ruxolitinib in pediatric plasma samples.[7]

1. Sample Preparation:

  • Protein precipitation using methanol containing the internal standard, Ruxolitinib-d9.[7]

2. Liquid Chromatography:

  • Mobile Phase A: 2.0 mM ammonium acetate in distilled water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Elution: A gradient elution program is used for separation.[7]

3. Mass Spectrometry:

  • Instrument: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.[7]

  • Ion Transitions (m/z):

    • Ruxolitinib: 307.1 → 186.0[7]

    • Ruxolitinib-d9: 316.1 → 185.9[7]

Visualizations

Ruxolitinib's Mechanism of Action: The JAK/STAT Signaling Pathway

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[8] These enzymes play a crucial role in the JAK/STAT signaling pathway, which is integral to cellular processes such as proliferation, differentiation, and inflammation.[9] By inhibiting JAK1 and JAK2, Ruxolitinib effectively blocks the downstream signaling cascade, leading to its therapeutic effects in various myeloproliferative neoplasms.[10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1/JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 6. Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

General Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Ruxolitinib in a biological matrix using an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample Spike Spike with Internal Standard (Ruxolitinib-d9 or -¹³C₉) Start->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration (Calibration Curve) Calculate->Quantify Result Final Concentration Quantify->Result

Caption: A generalized workflow for the bioanalytical quantification of Ruxolitinib.

Conclusion

Both Ruxolitinib-d9 and Ruxolitinib-¹³C₉ can be effectively used as internal standards for the quantitative bioanalysis of Ruxolitinib. The available data suggests that both isotopologues can yield methods with acceptable linearity, precision, and accuracy.

Ruxolitinib-¹³C₉ is theoretically the superior choice due to the lower risk of chromatographic shifts and the complete stability of the isotopic label. The detailed validation data presented for the method using Ruxolitinib-¹³C₉ provides a high degree of confidence in its performance.[4]

Ruxolitinib-d9 offers a viable and potentially more accessible alternative. The method described demonstrates its successful application, particularly in achieving a low LLOQ.[7] However, when using deuterated standards, it is crucial to carefully evaluate for any potential chromatographic shifts relative to the analyte and to ensure the stability of the deuterium labels under the specific analytical conditions.[3]

Ultimately, the choice between Ruxolitinib-d9 and Ruxolitinib-¹³C₉ will depend on the specific requirements of the assay, including desired sensitivity, regulatory scrutiny, and the availability and cost of the internal standard. For pivotal studies requiring the highest level of analytical rigor, Ruxolitinib-¹³C₉ is the recommended internal standard. For routine or exploratory studies, a well-validated method using Ruxolitinib-d9 can provide reliable and accurate results.

References

A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Ruxolitinib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two prevalent sample preparation techniques for the quantification of the JAK inhibitor ruxolitinib in plasma samples, supported by experimental data, demonstrates key differences in recovery, matrix effects, and procedural complexity. This guide provides researchers, scientists, and drug development professionals with a detailed analysis to inform the selection of the most appropriate method for their bioanalytical needs.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of analytical methods are paramount. For ruxolitinib, a potent Janus kinase (JAK) inhibitor, precise quantification in biological matrices is crucial for optimizing dosing and ensuring patient safety. The initial and most critical step in this process is the extraction of the drug from the complex plasma matrix. This guide delves into a direct comparison of two widely adopted extraction techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE).

Quantitative Performance Metrics: A Tabular Comparison

The selection of an extraction method is often a trade-off between recovery, cleanliness of the extract (matrix effect), and procedural simplicity. The following table summarizes the key performance parameters for both PPT and LLE in the context of ruxolitinib bioanalysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Extraction Recovery 88.47% - 93.24%[1]87.2% - 92.7%[2]
Matrix Effect Mean matrix factor ranged from 0.80 to 1.00, indicating minimal effects[1]Mean matrix effect of 0.96[2]
Precipitating/Extraction Solvent Methanol[1]Methyl t-butyl ether (MTBE)[2]
Relative Simplicity HighModerate
Throughput HighModerate to Low
Solvent Consumption LowHigh

Experimental Workflows: A Visual Guide

To further elucidate the practical differences between the two methods, the following diagrams illustrate the step-by-step experimental workflows for both protein precipitation and liquid-liquid extraction of ruxolitinib from plasma samples.

cluster_PPT Protein Precipitation Workflow cluster_LLE Liquid-Liquid Extraction Workflow PPT_Start Plasma Sample PPT_Add_Solvent Add Methanol (Precipitating Agent) PPT_Start->PPT_Add_Solvent PPT_Vortex Vortex to Mix PPT_Add_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge to Pellet Precipitated Proteins PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Analyze LC-MS/MS Analysis PPT_Supernatant->PPT_Analyze LLE_Start Plasma Sample LLE_Add_Solvent Add MTBE (Extraction Solvent) LLE_Start->LLE_Add_Solvent LLE_Vortex Vortex to Mix LLE_Add_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge to Separate Layers LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Evaporate Evaporate Solvent LLE_Organic->LLE_Evaporate LLE_Reconstitute Reconstitute in Mobile Phase LLE_Evaporate->LLE_Reconstitute LLE_Analyze LC-MS/MS Analysis LLE_Reconstitute->LLE_Analyze JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene

References

A Comparative Guide to the Chiral HPLC Analysis of Ruxolitinib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the separation of ruxolitinib enantiomers. As the stereochemistry of a pharmaceutical compound is a critical quality attribute, robust analytical methods for enantiomeric purity are essential in drug development and quality control. This document outlines the experimental protocol and validation data for a published chiral HPLC method and presents an alternative method for consideration.

Introduction to Ruxolitinib and Chiral Separation

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs) 1 and 2, used in the treatment of myelofibrosis and other myeloproliferative neoplasms. The molecule contains a chiral center, making the separation and quantification of its enantiomers a crucial aspect of its analysis to ensure safety and efficacy. Chiral chromatography, particularly HPLC, is the most common technique for separating enantiomers.

Validated Chiral HPLC-UV Method

A validated reverse-phase HPLC-UV method for the chiral analysis of ruxolitinib has been reported, employing a Pirkle-type chiral stationary phase.[1][2][3][4] This method was validated following the International Council for Harmonisation (ICH) guidelines.[1][2]

Experimental Protocol

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: Enantiomeric Whelk-O1 chiral stationary phases (CSPs) are used.[1][2][3] The "inverted chirality columns approach (ICCA)" can be employed, which uses two columns with opposite chirality to confirm enantiomeric purity.[1][2][3]

  • Mobile Phase: A mixture of water and acetonitrile (70:30, v/v) with 0.1% (v/v) formic acid.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 227 nm.[1]

  • Injection Volume: 20 µL.[1]

Sample Preparation:

For drug formulations, tablets can be crushed, and the powder dissolved in the mobile phase. The solution should then be filtered through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The validation of this method demonstrates its suitability for the quantitative analysis of ruxolitinib enantiomers in pharmaceutical formulations.[1][2][3] The key validation parameters are summarized in the table below.

Validation ParameterResult
Specificity The method is specific for ruxolitinib in the presence of excipients.
**Linearity (R²) **0.99
Trueness (Recovery) 96.3% to 106.3%
Precision (CV%) Repeatability: ≤ 1.3%, Intermediate Precision: ≤ 2.9%
System Suitability Tailing factor: 1.7-2.0, Retention factor: 2.2, Theoretical plates: >9000

Data sourced from Di Michele et al., 2020.[1][2][3]

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sp1 Weigh and crush tablets sp2 Dissolve in mobile phase sp1->sp2 sp3 Vortex and sonicate sp2->sp3 sp4 Filter through 0.45 µm filter sp3->sp4 hplc1 Inject sample onto Whelk-O1 column sp4->hplc1 Prepared Sample hplc2 Isocratic elution (Water:ACN with Formic Acid) hplc1->hplc2 hplc3 UV Detection at 227 nm hplc2->hplc3 da1 Integrate enantiomer peaks hplc3->da1 Chromatogram da2 Calculate enantiomeric purity da1->da2

Caption: Workflow for Chiral HPLC Analysis of Ruxolitinib.

Alternative Chiral Separation Method

While the above method is the only fully validated chiral HPLC method for ruxolitinib found in the literature, other chiral stationary phases can be effective. An application note from a column manufacturer suggests an alternative.

DAICEL CHIRALPAK IG-3 Method

An application from DAICEL demonstrates the separation of ruxolitinib enantiomers using a CHIRALPAK IG-3 column.[5] While comprehensive validation data is not provided, the chromatographic conditions offer a starting point for method development.

Chromatographic Conditions:

  • Column: CHIRALPAK IG-3

  • Mobile Phase: Not specified in the available abstract.

  • Elution Mode: Isocratic

This method provides a viable alternative stationary phase for the chiral separation of ruxolitinib, though it would require full validation according to ICH guidelines before implementation in a regulated environment.

Comparison of Chiral HPLC Methods

FeatureValidated Whelk-O1 MethodDAICEL CHIRALPAK IG-3 Method
Chiral Stationary Phase Whelk-O1 (Pirkle-type)CHIRALPAK IG-3 (Polysaccharide-based)
Validation Status Fully validated according to ICH guidelines[1][2]Not validated (application note)[5]
Published Protocol Yes[1][2][3]Partial (application note)[5]
Key Advantage Proven robustness, accuracy, and precision for formulations.Potential for different selectivity.

Other Potential Chiral Separation Techniques

For a comprehensive overview, it is worth noting other advanced techniques used for chiral separations, although specific applications for ruxolitinib have not been published.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. It is widely used in the pharmaceutical industry for both analytical and preparative scale chiral separations.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent. Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation.

The logical relationship for selecting a chiral method is outlined below.

G cluster_methods Available Methods cluster_considerations Key Considerations start Need for Ruxolitinib Enantiomer Separation hplc_whelk Validated HPLC (Whelk-O1) start->hplc_whelk hplc_daicel Alternative HPLC (CHIRALPAK) start->hplc_daicel sfc SFC (Method Development Required) start->sfc ce CE (Method Development Required) start->ce validation Regulatory Compliance (Validated Method) hplc_whelk->validation selectivity Different Selectivity Needed hplc_daicel->selectivity speed Speed and Throughput sfc->speed ce->speed end_whelk Implement Validated Whelk-O1 Method validation->end_whelk end_develop Develop and Validate New Method speed->end_develop speed->end_develop selectivity->end_develop

Caption: Decision Tree for Chiral Method Selection.

Conclusion

The validated chiral HPLC-UV method using a Whelk-O1 stationary phase provides a reliable and robust approach for the analysis of ruxolitinib enantiomers in pharmaceutical formulations.[1][2][3] It is fully characterized and suitable for quality control environments. For orthogonal method development or in cases where different selectivity is required, alternative stationary phases like the CHIRALPAK IG-3 or other techniques such as SFC and CE present viable, though currently undeveloped, options. The choice of method will depend on the specific requirements of the analysis, including regulatory context, throughput needs, and the complexity of the sample matrix.

References

Assessing the Robustness of Ruxolitinib Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of ruxolitinib in biological matrices. Recognizing the critical need for accurate and reliable measurement of ruxolitinib for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials, this document summarizes the performance of various analytical techniques, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The information is compiled from peer-reviewed scientific literature to aid researchers in selecting and developing robust bioanalytical assays.

Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), is a cornerstone in the treatment of myelofibrosis and polycythemia vera.[1] Its therapeutic efficacy is linked to plasma concentrations, making precise quantification essential for optimizing treatment and ensuring patient safety.[2]

Comparative Analysis of Bioanalytical Methods

The robustness of a bioanalytical method is determined by several key validation parameters, including linearity, accuracy, precision, and recovery. The following tables summarize these parameters for different published methods for ruxolitinib quantification.

Table 1: Performance Comparison of LC-MS/MS Methods for Ruxolitinib Quantification in Human Plasma
ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 1.0 - 5000.5 - 40010 - 2000
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (% CV) < 15%< 15%< 15%
Recovery (%) 85.2 - 92.1Not Reported88.47 - 93.24[2]
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
Internal Standard Ruxolitinib-d9Ruxolitinib-d9Ruxolitinib-13C9
Table 2: Performance of an HPLC-UV Method for Ruxolitinib Quantification
ParameterHPLC-UV Method
Linearity Range (µg/mL) 20 - 120
Correlation Coefficient (r²) 0.9999
Accuracy (% Recovery) 98.68 – 99.80%
Precision (% RSD) < 2%
Limit of Detection (LOD) (µg/mL) 0.1496
Limit of Quantification (LOQ) (µg/mL) 0.4483
Sample Matrix Pharmaceutical Dosage Form

Note: Direct comparison between LC-MS/MS and HPLC-UV methods for biological matrices is limited in the reviewed literature. The provided HPLC-UV data is for pharmaceutical dosage forms and would likely have higher limits of detection and quantification in more complex biological matrices like plasma. LC-MS/MS methods generally offer superior sensitivity and selectivity for bioanalysis.[3]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of ruxolitinib's mechanism and the process of its bioanalysis, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Bioanalytical_Workflow start Start: Biological Sample Collection (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

Caption: A typical bioanalytical workflow for ruxolitinib.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the development and validation of a ruxolitinib bioanalytical method.

LC-MS/MS Method for Ruxolitinib in Human Plasma

This protocol is a synthesized example based on common practices reported in the literature.[1]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Ruxolitinib-d9 in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Ruxolitinib: Precursor ion > Product ion (specific m/z values to be determined).

    • Ruxolitinib-d9 (IS): Precursor ion > Product ion (specific m/z values to be determined).

c. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of ruxolitinib and the internal standard.

  • Linearity: Determined by analyzing calibration standards at a minimum of six different concentrations. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days (inter-day) and with six replicates on the same day (intra-day). The acceptance criteria are typically within ±15% of the nominal value for accuracy and a coefficient of variation (%CV) of ≤ 15% for precision.

  • Recovery: The extraction recovery is determined by comparing the peak areas of ruxolitinib in pre-extraction spiked samples to those in post-extraction spiked samples at three QC levels.

  • Matrix Effect: Evaluated by comparing the peak areas of ruxolitinib in post-extraction spiked samples with those of neat solutions at the same concentration.

  • Stability: The stability of ruxolitinib in plasma is assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

HPLC-UV Method for Ruxolitinib in Pharmaceutical Formulations

This protocol is based on a published method for the analysis of ruxolitinib in tablets.

a. Sample Preparation

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of ruxolitinib and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol) and sonicate to dissolve the drug.

  • Dilute to volume with the solvent and mix well.

  • Filter the solution through a 0.45 µm filter.

  • Further dilute the filtered solution with the mobile phase to a suitable concentration for analysis.

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system with a UV detector.

  • Column: A C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for ruxolitinib (to be determined by UV scan).

  • Injection Volume: 20 µL.

c. Method Validation

The validation of the HPLC-UV method should follow ICH guidelines and include assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The choice of a bioanalytical method for ruxolitinib depends on the specific requirements of the study. LC-MS/MS methods offer high sensitivity and selectivity, making them the gold standard for quantifying low concentrations of ruxolitinib in complex biological matrices such as plasma.[1] HPLC-UV methods, while being more accessible and cost-effective, are generally better suited for the analysis of pharmaceutical formulations where the drug concentration is much higher and the matrix is simpler. For robust and reliable bioanalysis in clinical and preclinical research, a validated LC-MS/MS method is strongly recommended. This guide provides a foundation for researchers to compare and select the most appropriate method for their ruxolitinib quantification needs.

References

Safety Operating Guide

(Rac)-Ruxolitinib-d9 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper waste management is a critical aspect of laboratory safety, ensuring the protection of personnel and the environment. For (Rac)-Ruxolitinib-d9, a deuterated analogue of a potent Janus kinase (JAK) inhibitor, specific procedures must be followed that account for its pharmacological activity and potential cytotoxicity. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials in a research setting.

Safety and Handling Profile

This compound should be handled as a potent and potentially hazardous compound. While some safety data sheets (SDS) do not list specific hazard statements, the parent compound, Ruxolitinib, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Property Information Citation
Chemical Name 3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanenitrile[3]
CAS Number 2469553-67-9[4]
Compound Type Deuterated JAK Inhibitor, potentially cytotoxic[5][6]
Primary Hazard Potent pharmaceutical compound; may be toxic and have reproductive effects.[1][2]
Primary Route of Exposure Inhalation, ingestion, skin and eye contact.[7][8]
Recommended PPE Safety glasses, chemical-resistant gloves (inspected before use), lab coat/impervious clothing.[7][9]
Handling Area Use in a chemical fume hood or other ventilated enclosure.[7]

Detailed Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous chemical waste.[2][9] Do not dispose of this material down the drain or in regular trash.[1][10]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous and cytotoxic. This includes pure compound, solutions, contaminated labware, and personal protective equipment (PPE).[5][10]

  • Segregate waste at the point of generation into designated, compatible waste streams to prevent dangerous reactions.[11][12]

    • Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, wipes, gloves, gowns).

    • Liquid Waste: Solutions containing this compound. Keep halogenated and non-halogenated solvent wastes separate.[11]

    • Sharps Waste: Needles, syringes, or glass vials contaminated with this compound.

Step 2: Waste Containment and Labeling

  • Solid Waste Container:

    • Place all solid waste contaminated with this compound into a dedicated, leak-proof plastic container with a secure lid.[5]

    • For cytotoxic waste, this container is often color-coded (e.g., purple or red) and must be clearly labeled.[12][13]

    • Label the container with "Hazardous Waste," "Cytotoxic Waste," and list the chemical name: "this compound."

  • Liquid Waste Container:

    • Collect liquid waste in a compatible, shatter-resistant container (plastic is often preferred) with a tight-fitting screw cap.[14][15]

    • Do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste and organic solvents separate from oxidizers.[16]

    • Label the container with "Hazardous Waste," "Cytotoxic Waste," the full chemical names of all constituents (including solvents), and their approximate concentrations.

  • Sharps Waste Container:

    • Place all contaminated sharps directly into a designated, puncture-resistant sharps container.[5]

    • The container should be labeled with a cytotoxic sticker in addition to the standard biohazard symbol.[5]

Step 3: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held pure this compound must be decontaminated before being disposed of as non-hazardous trash.[11]

  • Collect Rinsate: The first rinse should be performed with a suitable solvent capable of dissolving the compound. This rinsate must be collected and disposed of as hazardous liquid waste.[14]

  • Subsequent Rinses: The second and third rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.[14]

  • Deface Labels: After triple rinsing and drying, completely deface or remove the original chemical label from the container before disposal.[10]

Step 4: Storage and Disposal

  • Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated and properly marked SAA within the laboratory.[16] This area should be away from general traffic and provide secondary containment to catch any potential leaks.[11]

  • Keep Containers Closed: Hazardous waste containers must remain closed at all times except when adding waste.[16]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Collection Program to schedule a pickup.[10] Do not transport hazardous waste yourself.[10]

  • Spill Cleanup: In the event of a spill, treat all cleanup materials (absorbent pads, contaminated PPE) as hazardous waste and dispose of them accordingly.[10]

Disposal Workflow Diagram

G cluster_0 Waste Generation Point cluster_1 Waste Segregation & Containment cluster_2 Temporary Storage cluster_3 Final Disposal A Generate this compound Waste (Solid, Liquid, Sharps) B Solid Waste (Gloves, Wipes, Powder) A->B Segregate Solids C Liquid Waste (Solutions, Rinsate) A->C Segregate Liquids D Sharps Waste (Needles, Vials) A->D Segregate Sharps B_cont Labelled Cytotoxic Solid Waste Container B->B_cont C_cont Labelled Cytotoxic Liquid Waste Container C->C_cont D_cont Labelled Cytotoxic Sharps Container D->D_cont E Store in designated Satellite Accumulation Area (SAA) with secondary containment B_cont->E C_cont->E D_cont->E F Arrange Pickup by Environmental Health & Safety (EHS) E->F

Caption: Waste disposal workflow for this compound.

References

Personal protective equipment for handling (Rac)-Ruxolitinib-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like (Rac)-Ruxolitinib-d9 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize exposure and ensure a secure laboratory environment.

This compound , a deuterated analog of Ruxolitinib, is utilized in research and development. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate potential health risks including allergic skin reactions, reproductive harm, and organ damage through prolonged exposure.[1][2] Therefore, a conservative approach, treating the compound as a potent pharmaceutical ingredient, is strongly advised.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-grade nitrile gloves. Change the outer glove immediately upon contamination.
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes and dust.[3]
Body Protection Disposable Gown/CoverallA disposable, low-linting coverall (e.g., Tyvek®) with elastic cuffs is recommended to prevent skin contact.[3][4]
Respiratory Protection N95 Respirator or HigherFor handling powders, an N95 respirator is the minimum requirement. For higher-risk operations or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) should be considered.[3][5]
Foot Protection Shoe CoversDisposable shoe covers should be worn over laboratory shoes to prevent the spread of contamination.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.

  • Store the compound in its original, tightly sealed container in a cool, well-ventilated, and restricted-access area.[6] Recommended storage temperature is often -20°C.[7]

  • Label the storage area clearly with appropriate hazard warnings.

2. Preparation and Weighing (in a Containment Device):

  • All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.[8]

  • Before starting, decontaminate the work surface.

  • Don all required PPE as outlined in the table above.

  • Use dedicated utensils (spatulas, weigh boats) for this compound. If disposable items are not available, thoroughly decontaminate reusable items after use.

  • Weigh the smallest amount of the compound necessary for the experiment.

  • Handle the compound gently to avoid generating dust.

3. Solubilization and Use:

  • If dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Keep the container closed as much as possible during the experiment.

  • Conduct all experimental procedures involving the compound within a containment device.

4. Post-Handling Decontamination:

  • Wipe down the work surface and any equipment used with an appropriate deactivating agent (e.g., 70% ethanol), followed by a cleaning agent.[1]

  • Remove PPE in the designated area, starting with the outer gloves, followed by the gown, shoe covers, inner gloves, and finally, eye and respiratory protection.

  • Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, weigh boats, and unused compound, should be collected in a dedicated, clearly labeled hazardous waste container.[9][10]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[9][11]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the area. For small spills, if trained and equipped with appropriate PPE, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS office immediately.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal Receive Receive & Inspect Store Store Securely Receive->Store Prep_Area Prepare Containment Area Store->Prep_Area Don_PPE Don Full PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Solubilize Solubilize/Use in Experiment Weigh->Solubilize Decontaminate Decontaminate Surfaces & Equipment Solubilize->Decontaminate Segregate_Waste Segregate Solid & Liquid Waste Solubilize->Segregate_Waste Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Decontaminate->Segregate_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Doff_PPE->Segregate_Waste Label_Waste Label Hazardous Waste Containers Segregate_Waste->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.